Vincristine-d3-ester sulfate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H58N4O14S |
|---|---|
Peso molecular |
926.1 g/mol |
Nombre IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1/i5D3; |
Clave InChI |
AQTQHPDCURKLKT-GLOIVMDDSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Vincristine-d3-ester sulfate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine-d3-ester sulfate (B86663) is the deuterated form of Vincristine (B1662923) sulfate, a potent antineoplastic agent. This technical guide provides an in-depth overview of its core properties, mechanism of action, and applications in research, with a focus on its use as an internal standard in quantitative analysis.
Vincristine sulfate, a vinca (B1221190) alkaloid originally isolated from the Madagascar periwinkle (Catharanthus roseus), functions by inhibiting the formation of microtubules, which are essential for cell division.[1][2] This disruption of microtubule dynamics leads to the arrest of cells in the metaphase stage of mitosis and subsequent apoptosis.[1][2] Vincristine-d3-ester sulfate shares this mechanism of action but is distinguished by the incorporation of three deuterium (B1214612) atoms, which increases its molecular weight. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of vincristine in biological samples.[3]
Chemical and Physical Properties
The key quantitative data for this compound and its non-deuterated counterpart, Vincristine sulfate, are summarized in the table below for easy comparison.
| Property | This compound | Vincristine sulfate |
| Synonyms | Leurocristine-d3-ester sulfate, NSC-67574-d3-ester sulfate, 22-Oxovincaleukoblastine-d3-ester sulfate[2] | Leurocristine sulfate, NSC-67574 sulfate, 22-Oxovincaleukoblastine sulfate |
| Molecular Formula | C46H55D3N4O14S[4] | C46H58N4O14S[5] |
| Molecular Weight | 926.05 g/mol [4] | 923.0 g/mol [5] |
| CAS Number | 1217854-24-4[4] | 2068-78-2[5] |
| Appearance | White to slightly yellow, amorphous or crystalline powder[5] | White to slightly yellow, amorphous or crystalline powder[5] |
| Solubility | DMSO: 83.33 mg/mL (ultrasonic and warming to 80°C), H2O: 50 mg/mL (Need ultrasonic)[4] | Soluble in water (50 mg/mL), methanol (B129727) (20 mg/mL) |
| Storage | -20°C, protect from light, stored under nitrogen[4] | -20°C |
Synthesis
The synthesis of vincristine is a complex process that has been the subject of extensive research. The core of the synthesis involves the coupling of two indole (B1671886) alkaloids: vindoline (B23647) and catharanthine.[6] The transformation of the resulting vinblastine (B1199706) to vincristine is achieved through a controlled oxidation process.[6]
While the specific details of the deuteration process to yield this compound are proprietary to the manufacturers, it is understood to involve the introduction of deuterium atoms during the synthesis of one of the precursor molecules or through isotopic exchange on the final vincristine molecule before sulfation.
Mechanism of Action: Microtubule Disruption and Mitotic Arrest
As a vinca alkaloid, the primary mechanism of action for this compound, mirroring that of vincristine, is the disruption of microtubule dynamics.[7] Microtubules are crucial components of the cytoskeleton and the mitotic spindle, which is essential for the segregation of chromosomes during cell division.[7]
Vincristine binds to β-tubulin and inhibits its polymerization into microtubules.[8] This action leads to the depolymerization of existing microtubules and prevents the formation of new ones.[9] The ultimate consequence is the arrest of the cell cycle in the M-phase (mitosis), specifically at the metaphase/anaphase checkpoint, which in turn triggers apoptosis (programmed cell death).[7]
Vincristine's mechanism of action leading to apoptosis.
Experimental Protocols: Quantification of Vincristine using LC-MS/MS
This compound is primarily utilized as an internal standard for the accurate quantification of vincristine in biological matrices, such as plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] The following is a representative protocol.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of this compound internal standard solution (concentration will depend on the expected range of vincristine concentrations).
-
Add 50 µL of a protein precipitation agent (e.g., 0.2 M zinc sulfate).
-
Vortex for 30 seconds.
-
Add 500 µL of an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation (UPLC/HPLC)
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3) is commonly used.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the column and system used.[12]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[11]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection (Tandem Mass Spectrometry)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The concentration of vincristine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of vincristine and a constant concentration of the internal standard.
Workflow for Vincristine quantification using LC-MS/MS.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and drug development. Its use as an internal standard enables the precise and accurate quantification of vincristine in complex biological matrices, which is critical for pharmacokinetic and pharmacodynamic studies. A thorough understanding of its properties and the methodologies for its application, as outlined in this guide, is essential for obtaining reliable and reproducible results in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Vincristine Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Clinical Pharmacology Glossary: Microtubule Inhibitors | ditki medical & biological sciences [ditki.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of an UPLC-MS-MS Method for Quantitative Analysis of Vincristine in Human Urine After Intravenous Administration of Vincristine Sulfate Liposome Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Deuterated Vincristine
Abstract: The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), represents a promising approach in modern medicinal chemistry to enhance the pharmacokinetic profiles of therapeutic agents.[1] This technique, known as deuteration, can leverage the kinetic isotope effect (KIE) to slow metabolic degradation, thereby potentially improving a drug's half-life, efficacy, and safety profile.[][3][4] Vincristine (B1662923), a cornerstone vinca (B1221190) alkaloid in chemotherapy, exerts its potent anti-cancer effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cells.[5][6] However, its clinical use is often limited by a narrow therapeutic window and significant side effects. This technical guide provides an in-depth overview of the synthetic strategies for producing deuterated vincristine, focusing on detailed experimental protocols derived from established total synthesis methodologies. It further outlines the mechanism of action of vincristine and presents relevant data for researchers, scientists, and drug development professionals engaged in the advancement of oncology therapeutics.
The Rationale for Deuterating Vincristine
The Kinetic Isotope Effect (KIE) in Drug Development
The foundation for developing deuterated drugs lies in the kinetic isotope effect. The bond between deuterium and carbon (C-D) is approximately six to ten times more stable than the corresponding protium-carbon (C-H) bond.[4] This increased bond strength means that more energy is required to break a C-D bond, which can significantly slow down chemical reactions where C-H bond cleavage is the rate-limiting step.[] In pharmacology, this often translates to a reduced rate of metabolism by enzymes, particularly cytochrome P450 enzymes in the liver, which are responsible for the breakdown of many drugs.[7]
Potential Benefits of Deuterated Vincristine
By selectively replacing hydrogen atoms at sites of metabolic vulnerability on the vincristine molecule, it is possible to create a deuterated analogue with a more favorable pharmacokinetic profile. The potential advantages include:
-
Prolonged Half-Life: Reduced metabolic breakdown can keep the drug in the body for a longer duration, potentially reducing the required dosage and frequency of administration.[][8]
-
Improved Efficacy: A longer residence time can enhance the drug's exposure to tumor cells, possibly leading to greater therapeutic efficacy.[]
-
Altered Metabolic Pathways: Deuteration can shift the metabolic process, potentially reducing the formation of toxic metabolites and thereby improving the drug's safety and tolerability.[]
-
Reduced Pharmacokinetic Variability: A more predictable metabolic profile can lead to less fluctuation in drug concentration among patients.[]
Vincristine: Mechanism of Action
Vincristine is a vinca alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[6][9] Its primary mechanism of action involves the disruption of microtubule function.[5][6] Vincristine binds specifically to β-tubulin, the protein subunit of microtubules, and inhibits the polymerization process.[6] This action prevents the assembly of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division (mitosis).[5] Consequently, the cell cycle is arrested in the metaphase (M-phase), which triggers apoptosis (programmed cell death), particularly in rapidly proliferating cancer cells.[5][7]
Synthetic Strategies and Experimental Workflow
The total synthesis of vincristine is a complex undertaking that has been achieved through various routes.[10][11][12] A common and effective strategy involves the biomimetic coupling of two indole (B1671886) alkaloid precursors: catharanthine (B190766) and vindoline (B23647).[13][14] Deuterium can be incorporated into the final structure by modifying this coupling process, specifically by using a deuterated reducing agent.
An experimental workflow for this process involves a one-step Fe(III)-promoted coupling and oxidation reaction. This procedure directly couples catharanthine and vindoline, followed by an oxidation and reduction step to yield the desired bisindole alkaloid.[13]
Caption: Workflow for the synthesis of deuterated vincristine.
Experimental Protocols
The following protocol is adapted from the work of Boger and Sato (2009) on the total synthesis of vinblastine, with modifications for deuterium incorporation.[13]
Protocol: One-Step Synthesis of Deuterated Vinblastine
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borodeuteride (NaBD₄)
-
Iron(III) oxalate (B1200264) (Fe₂(ox)₃)
-
Trifluoroethanol (CF₃CH₂OH)
-
Hydrochloric acid (HCl), 0.1 N
-
Standard solvents for workup and purification (e.g., dichloromethane, methanol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Coupling Reaction: In an inert atmosphere, a solution of catharanthine and vindoline (1:1 molar ratio) is prepared in a mixture of 0.1 N HCl and trifluoroethanol. To this solution, 5 equivalents of FeCl₃ are added. The reaction is stirred at room temperature, and its progress is monitored by an appropriate method (e.g., TLC or LC-MS) until the starting materials are consumed, which forms an intermediate iminium ion.[13]
-
Oxidation and Deuteride Addition: In a separate flask, a solution of iron(III) oxalate (10 equivalents) is prepared, cooled to 0 °C, and saturated with air. The reaction mixture containing the iminium ion from Step 1 is added to this cooled Fe(III) solution.
-
Deuterium Incorporation: Sodium borodeuteride (NaBD₄) is then added portion-wise to the reaction mixture. The NaBD₄ serves two roles: it reduces the intermediate iminium ion and acts as the source for the deuterium atom incorporation during the Fe-promoted oxidation of the C15'–C20' double bond.[13]
-
Workup and Purification: After the reaction is complete (typically 30-60 minutes), it is quenched with an appropriate aqueous solution (e.g., sodium bicarbonate). The aqueous layer is extracted multiple times with an organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified using column chromatography (e.g., silica (B1680970) gel) to isolate deuterated vinblastine and its isomers.
Conversion to Deuterated Vincristine
The N-methyl group of the vindoline portion of the deuterated vinblastine molecule must be converted to an N-formyl group to yield deuterated vincristine.[10][12]
Procedure:
-
The purified deuterated vinblastine is dissolved in an appropriate acidic mixture (e.g., a pre-heated and cooled mixture of acetic anhydride (B1165640) and formic acid).[12]
-
The reaction is stirred at room temperature for 1-2 hours.[12]
-
The reaction is quenched with an aqueous base (e.g., 20% aqueous ammonia) and extracted with dichloromethane.[12]
-
The combined organic extracts are dried, concentrated, and purified by chromatography to yield the final product, deuterated vincristine.
Data Presentation and Characterization
The successful incorporation of deuterium must be confirmed using analytical techniques. Mass Spectrometry (MS) is used to confirm the change in molecular weight corresponding to the number of deuterium atoms incorporated. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) is essential to determine the precise location and stereochemistry of the deuterium atoms.[13]
Based on labeling studies, the use of NaBD₄ in the described one-step synthesis results in specific deuterium incorporation at key positions.[13]
| Parameter | Observation | Reference |
| Deuterium Source | Sodium Borodeuteride (NaBD₄) | [13] |
| Number of D atoms incorporated | 2 | [13] |
| Site of Incorporation 1 | α-C21′ | [13] |
| Site of Incorporation 2 | α-C15′ | [13] |
| Analytical Confirmation | Mass Spectrometry (MS), ¹H NMR, ²H NMR | [13] |
| Product Yield (Vinblastine) | 40-43% | [13] |
| Side Product (Leurosidine) | 20-23% | [13] |
Vincristine's Cellular Mechanism of Action
Vincristine's efficacy as an anti-cancer agent stems from its targeted disruption of the cell division process. The signaling pathway from drug administration to cell death is a cascade of events centered on microtubule dynamics.
References
- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gabarx.com [gabarx.com]
- 5. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Vincristine | Cell Signaling Technology [cellsignal.com]
- 10. Stereocontrolled total synthesis of (+)-vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stereocontrolled total synthesis of (+)-vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Vincristine-d3-ester Sulfate: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine (B1662923), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a cornerstone of combination chemotherapy regimens for various malignancies, including acute lymphoblastic leukemia, Hodgkin's lymphoma, and neuroblastoma.[1][2] Its deuterated analogue, Vincristine-d3-ester sulfate, serves as a crucial tool in research and development, primarily as an internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification of the active pharmaceutical ingredient.[3] While the deuteration is not intended to alter the primary mechanism of action, a thorough understanding of the core mechanism of vincristine is paramount for its effective use and the development of novel anti-cancer therapies. This technical guide provides an in-depth exploration of the molecular mechanisms by which vincristine exerts its cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The principal anti-cancer activity of vincristine stems from its interaction with tubulin, the fundamental protein subunit of microtubules.[2][4] Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[2]
Vincristine binds to the β-tubulin subunit at a specific site, known as the vinca-binding domain, which is located near the GTP-binding site.[2] This binding event has two major consequences:
-
Inhibition of Polymerization: Vincristine prevents the polymerization of tubulin dimers into microtubules.[1][2] By binding to the tubulin dimers, it sterically hinders their ability to assemble into protofilaments, the building blocks of microtubules.
-
Induction of Depolymerization: At higher concentrations, vincristine can also actively promote the depolymerization of existing microtubules.[4]
This disruption of microtubule dynamics has profound effects on rapidly dividing cancer cells, which are highly dependent on a functional mitotic spindle for chromosome segregation. The inability to form a proper spindle leads to a halt in the cell cycle at the metaphase stage, a phenomenon known as mitotic arrest.[4]
Quantitative Analysis of Vincristine-Tubulin Interaction
The affinity of vincristine for tubulin has been quantified in various studies. The binding is a critical determinant of its potency.
| Parameter | Value | Cell/System | Reference |
| Ki | 85 nM | Not Specified | [3] |
| Kd (High-affinity) | 0.54 µM | Calf brain tubulin | [5] |
| Kd (Low-affinity) | 14 µM | Calf brain tubulin | [5] |
Downstream Signaling: From Mitotic Arrest to Apoptosis
The prolonged arrest of cells in mitosis triggers a cascade of downstream signaling events that ultimately culminate in programmed cell death, or apoptosis. The cell's surveillance mechanisms, known as spindle assembly checkpoints, detect the abnormal spindle formation and prevent progression to anaphase. This sustained arrest activates apoptotic pathways through both intrinsic and extrinsic routes.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is considered the primary route for vincristine-induced apoptosis. Key events include:
-
Bcl-2 Family Regulation: The mitotic arrest leads to the inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of pro-apoptotic proteins such as Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak translocate to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.
Extrinsic Pathway
While less predominant, the extrinsic pathway can also contribute to vincristine-induced apoptosis. This pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.
The convergence of both pathways on the activation of caspase-3 leads to the execution of apoptosis, characterized by DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Vincristine-Induced Apoptotic Signaling Pathway
Quantitative Data: Cytotoxicity of Vincristine
The cytotoxic efficacy of vincristine is typically quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 40 | [6] |
| MCF-7 | Breast Cancer | 5 | [6] |
| 1A9 | Ovarian Cancer | 4 | [6] |
| SY5Y | Neuroblastoma | 1.6 | [6] |
| HCN2 | Neural (normal) | >10,000 | [6] |
| HCN1a | Neural (normal) | >20,000 | [6] |
| CRL 2127 | Fibroblast (normal) | < 1 | [6] |
| HUVEC | Endothelial (normal) | < 1 | [6] |
| MCF10a | Breast (normal) | >10,000 | [6] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of vincristine on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Vincristine stock solution
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well, half-area, UV-transparent microplates
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in G-PEM buffer containing 10% (v/v) glycerol. Keep the solution on ice to prevent spontaneous polymerization.
-
Add varying concentrations of vincristine (or vehicle control) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Analyze the polymerization curves to determine the effect of vincristine on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle following treatment with vincristine.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vincristine stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to attach and grow to about 50-60% confluency.
-
Treat the cells with various concentrations of vincristine (or vehicle control) for different time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by scraping/centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Experimental Workflow for Cell Cycle Analysis
Conclusion
This compound, as a deuterated analog of vincristine, shares the same fundamental mechanism of action centered on the disruption of microtubule dynamics. By binding to β-tubulin and inhibiting its polymerization, vincristine induces mitotic arrest in rapidly proliferating cancer cells. This prolonged arrest triggers a cascade of signaling events, primarily through the intrinsic apoptotic pathway, leading to programmed cell death. The quantitative data on its binding affinity and cytotoxicity across various cell lines underscore its potency. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of vincristine and to explore novel therapeutic strategies that leverage its powerful anti-mitotic activity. A comprehensive understanding of these core principles is essential for the continued development and optimization of vinca alkaloid-based cancer therapies.
References
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vincristine IC50 Values in Cancer Cells | PDF [scribd.com]
Vincristine-d3-ester sulfate: A Technical Guide for Researchers
CAS Number: 1217854-24-4
This technical guide provides an in-depth overview of Vincristine-d3-ester sulfate (B86663), a deuterated analog of the widely used chemotherapeutic agent, vincristine (B1662923) sulfate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, mechanism of action, relevant experimental protocols, and key signaling pathways.
Introduction
Vincristine-d3-ester sulfate is the deuterium-labeled form of vincristine sulfate.[1] Stable heavy isotopes are incorporated into drug molecules primarily for use as internal standards in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Deuteration can also potentially influence the pharmacokinetic and metabolic profiles of a drug.[2]
The unlabeled compound, vincristine sulfate, is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[4][5] It is a potent antineoplastic agent used in the treatment of various cancers, including acute lymphoblastic leukemia, Hodgkin's and non-Hodgkin's lymphomas, and several solid tumors.[5]
Physicochemical and Biological Properties
A summary of the key quantitative data for vincristine and its deuterated analog is presented in the table below.
| Property | Value | Reference(s) |
| This compound CAS No. | 1217854-24-4 | [1] |
| Vincristine sulfate CAS No. | 2068-78-2 | [6] |
| Molecular Formula (this compound) | C46H55D3N4O14S | [1] |
| Molecular Weight (this compound) | 926.05 | [1] |
| Ki for Microtubule Binding (Vincristine sulfate) | 85 nM | [1][2][3][7] |
| Vincristine in vitro GI50 (HeLa cells, 48h) | ~10 nM | [8] |
| Vincristine in vitro GI50 (MCF-7 cells, 48h) | ~30 nM | [8] |
| LC-MS/MS LLOQ for Vincristine in plasma | 0.5 ng/mL - 2.5 ng/mL | [6][9] |
| Vincristine Terminal Half-life in humans | 19 - 155 hours | [10] |
Mechanism of Action
The primary mechanism of action for vincristine is the disruption of microtubule dynamics, which is crucial for cell division.[4][11] Vincristine binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization into microtubules.[4][5] This disruption of microtubule assembly leads to the breakdown of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[11] Consequently, cells are arrested in the metaphase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[11][12]
The induction of apoptosis by vincristine involves both the intrinsic and extrinsic pathways. Prolonged mitotic arrest can lead to the phosphorylation-mediated inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL.[13] This inactivation allows for the activation of pro-apoptotic proteins such as BAX and BAK, leading to mitochondrial dysfunction and the activation of caspase-9 and caspase-3, key executioners of the apoptotic process.[13]
Experimental Protocols
Quantification of Vincristine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a general method for the quantification of vincristine in plasma, utilizing its deuterated form as an internal standard to ensure accuracy and precision.
Workflow for Vincristine Quantification in Plasma
Caption: Workflow for the quantification of vincristine in plasma using LC-MS/MS.
Methodology:
-
Sample Preparation:
-
To a plasma sample (e.g., 200 µL), add a known concentration of this compound as the internal standard.[14]
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.[15]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 or C8 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.2% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).[6][15]
-
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both vincristine and the deuterated internal standard.[6][9]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (vincristine) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of vincristine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of vincristine.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Methodology:
-
Preparation:
-
Reconstitute purified tubulin (e.g., bovine brain tubulin, >99% pure) in a G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing glycerol.[16][17]
-
Prepare serial dilutions of the test compound (e.g., vincristine sulfate) and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor).
-
-
Assay Performance:
-
In a pre-warmed 96-well plate, add the reconstituted tubulin solution to each well.
-
Add the test and control compounds at their respective concentrations.
-
Monitor the change in absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.[16]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Inhibitors of tubulin polymerization, like vincristine, will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathway
Vincristine-Induced Intrinsic Apoptosis Pathway
Caption: Simplified signaling pathway of vincristine-induced intrinsic apoptosis.
Conclusion
This compound is an essential tool for the accurate quantification of vincristine in biological matrices, which is critical for pharmacokinetic and pharmacodynamic studies. Understanding the mechanism of action of vincristine, particularly its effects on microtubule dynamics and the induction of apoptosis, provides a foundation for the rational design of new therapeutic strategies and combination therapies. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of cancer drug development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. brieflands.com [brieflands.com]
- 14. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Quantification of Vincristine in Human Plasma using Vincristine-d3-ester sulfate by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of vincristine (B1662923) in human plasma. Vincristine, a vinca (B1221190) alkaloid, is a critical component in various chemotherapy regimens, and its therapeutic drug monitoring is essential due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1][2] This method employs Vincristine-d3-ester sulfate (B86663) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for high-throughput clinical research and pharmacokinetic studies.
Introduction
Vincristine is an antineoplastic agent widely used in the treatment of various cancers, including leukemia and lymphoma.[3][4] The clinical utility of vincristine is often limited by dose-related neurotoxicity.[1] Monitoring plasma concentrations of vincristine can aid in optimizing therapeutic outcomes and minimizing adverse effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Vincristine-d3-ester sulfate, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring reliable quantification.[5][6] This application note provides a comprehensive protocol for the determination of vincristine in human plasma for research applications.
Experimental
Materials and Reagents
-
Vincristine sulfate (Reference Standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and formic acid
-
Ultrapure water
-
Drug-free human plasma
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation.[1]
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column.
-
Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 2 µL[4]
-
Gradient Program: A linear gradient is employed to ensure optimal separation.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method based on published data.
Table 1: Calibration and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| Vincristine | 0.5 - 100 | > 0.99 |
| Vincristine | 2.5 - 250 | > 0.99 |
Data compiled from multiple sources demonstrating typical performance.[1][4]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 14.6 | 97.4 | - | - |
| LQC | 7.5 | - | - | - | - |
| MQC | 125 | - | - | - | - |
| HQC | 212.5 | - | - | - | - |
Representative data from published methods.[1][4][7]
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |
| Vincristine | Low | 88.4 - 107 | 108 - 110 |
| Vincristine | Medium | 88.4 - 107 | 108 - 110 |
| Vincristine | High | 88.4 - 107 | 108 - 110 |
Data indicates that the method has acceptable recovery and minimal matrix effects.[4]
Workflow and Pathway Diagrams
Caption: LC-MS/MS workflow for Vincristine analysis.
Conclusion
The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of vincristine in human plasma. The simple sample preparation and rapid analysis time make it well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting, ultimately contributing to a better understanding of vincristine's clinical pharmacology.
References
- 1. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Protocol for the Quantification of Vincristine in Biological Matrices Using Vincristine-d3-ester sulfate as an Internal Standard
Application Note
This document provides a comprehensive protocol for the quantitative analysis of the chemotherapeutic agent vincristine (B1662923) in biological samples, primarily human plasma or serum, using a stable isotope-labeled internal standard, Vincristine-d3-ester sulfate (B86663). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation, chromatographic retention, and ionization efficiency, thus ensuring high accuracy and precision.[1][2] This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research involving vincristine.
Principle and Rationale
The analytical methodology is based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of analytes in complex biological matrices.[3][4] Vincristine-d3-ester sulfate, a deuterated analog of vincristine, is added to the biological samples at a known concentration at the beginning of the sample preparation process.[5][6][7] Since Vincristine-d3 is chemically identical to vincristine but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects.[1] By measuring the ratio of the mass spectrometric response of vincristine to that of Vincristine-d3, accurate quantification can be achieved.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade or ultrapure)
-
Zinc sulfate (optional, for protein precipitation)
-
-
Biological Matrix:
-
Drug-free human plasma or serum for calibration standards and quality control samples.
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
3.1.1. Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh the reference standards of vincristine sulfate and this compound.
-
Dissolve in an appropriate solvent, such as methanol or a mixture of methanol and water (50/50, v/v), to obtain a final concentration of 1 mg/mL.[9]
-
Store stock solutions at -20°C or -80°C in amber vials to protect from light.[5][8]
3.1.2. Working Solutions:
-
Prepare intermediate working solutions of vincristine for calibration standards and quality control (QC) samples by serial dilution of the stock solution with methanol or acetonitrile.
-
Prepare a working solution of the internal standard (IS), this compound, by diluting its stock solution with the same solvent. A typical concentration for the IS working solution is 100 ng/mL.[9]
3.1.3. Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking known concentrations of the vincristine working solutions into drug-free biological matrix (e.g., human plasma). A typical calibration range is 0.5 to 100 ng/mL.[10]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.[9][11]
Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting vincristine from plasma or serum.[9][10]
-
To a 50 µL aliquot of the plasma sample (calibration standard, QC, or unknown sample), add a fixed volume (e.g., 100 µL) of the internal standard working solution in acetonitrile.[10]
-
Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.[9][11]
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
3.3.1. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[10] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.4 mL/min[9][10] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Total Run Time | 2 - 8 minutes[9] |
3.3.2. Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Vincristine: m/z 825.4 → 765.1[10] Vincristine-d3: m/z 828.2 → 768.2[10] |
| Collision Gas | Argon |
| Ion Source Temperature | Optimized for the specific instrument |
| Collision Energy | Optimized for each transition |
Data Analysis and Quantification
-
Integrate the peak areas for both vincristine and Vincristine-d3 for all samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best fit for the calibration curve.
-
Use the regression equation to calculate the concentration of vincristine in the unknown samples.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of vincristine using a deuterated internal standard.
Table 1: Linearity and Sensitivity of the Method
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Vincristine | 0.5 - 100[10] | 0.5[10] | > 0.99[10] |
| Vincristine | 2.5 - 250[9] | 2.5[9] | > 0.99[9] |
| Vincristine | 0.25 - 50.0 | 0.25 | Linear |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) | Reference |
| LLOQ | 2.5 | 3.14 | 107 | 1.87 | 107 | [9] |
| Low QC | 7.5 | 3.89 | 91.7 | 2.59 | 91.7 | [9] |
| Medium QC | 125 | 2.45 | 99.2 | 1.98 | 99.2 | [9] |
| High QC | 212.5 | 2.87 | 99.3 | 2.29 | 99.3 | [9] |
| Low QC | 0.75 | 6.3 | 100.8 | 3.8 | 100.5 | |
| Medium QC | 7.5 | 10.0 | 91.9 | 9.7 | 93.5 | |
| High QC | 40.0 | 8.8 | 94.4 | 8.0 | 94.4 |
Visualizations
Caption: Workflow for Vincristine Quantification.
This comprehensive protocol provides a robust and reliable method for the quantification of vincristine in biological matrices. The use of this compound as an internal standard is crucial for achieving the high levels of accuracy and precision required for clinical and research applications. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data.
References
- 1. Validated assay for the simultaneous quantification of total vincristine and actinomycin-D concentrations in human EDTA plasma and of vincristine concentrations in human plasma ultrafiltrate by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CheMondis Marketplace [chemondis.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Vincristine in Plasma using Vincristine-d3 as an Internal Standard
Introduction
Vincristine (B1662923) is a vital chemotherapeutic agent, a vinca (B1221190) alkaloid used in the treatment of various cancers, particularly hematological malignancies like leukemia.[1][2][3] Therapeutic drug monitoring of vincristine is crucial due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, which can lead to dose-dependent neurotoxicity.[1][3] This document provides a detailed protocol for the quantitative analysis of vincristine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[1][2] The protocol utilizes vincristine-d3, a deuterated form of vincristine, as an internal standard (IS) to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[1][3] While the topic specifies "vincristine-d3-ester sulfate (B86663)," the common and commercially available internal standard is vincristine-d3 sulfate. This protocol is based on the analysis of vincristine using vincristine-d3 sulfate as the internal standard.
Principle of the Method
The method involves the extraction of vincristine and the internal standard, vincristine-d3, from a plasma matrix. This is followed by chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS).[1][2][4] The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2][3][4]
Experimental Protocols
A variety of extraction methods can be employed for the analysis of vincristine in plasma, including protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][4][5] The choice of method can depend on the desired sample purity, sensitivity, and laboratory resources.
Protocol 1: Protein Precipitation (PPT) Method
This protocol is valued for its simplicity and speed.[1]
1. Materials and Reagents:
-
Vincristine sulfate reference standard
-
LC-MS grade acetonitrile (B52724) and methanol[1]
-
LC-MS grade formic acid[1]
-
Human plasma (blank)
-
Microcentrifuge tubes
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of vincristine and vincristine-d3 in methanol (B129727).
-
Working Standard Solutions: Serially dilute the vincristine stock solution with methanol to prepare working standards for the calibration curve (e.g., in the range of 0.5 to 100 ng/mL).[3]
-
Internal Standard Working Solution: Dilute the vincristine-d3 stock solution with methanol to a fixed concentration (e.g., 40 ng/mL).[1]
3. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 50 µL of plasma into a microcentrifuge tube.[3]
-
Add 50 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.[1]
Protocol 2: Solid-Phase Extraction (SPE) Method
SPE provides a cleaner extract compared to PPT, which can reduce matrix effects.[6][7]
1. Materials and Reagents:
-
All materials from Protocol 1
-
SPE cartridges (e.g., BondElut CBA)[6]
-
Appropriate conditioning, washing, and elution solvents (e.g., methanol, water, acidic or basic buffers).
2. Sample Preparation:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load 200 µL of plasma, previously spiked with the internal standard, onto the cartridge.[2]
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute as in the PPT method.
-
Inject into the LC-MS/MS system.
LC-MS/MS Operating Conditions
The following are typical LC-MS/MS parameters, which should be optimized for the specific instrument used.
Liquid Chromatography:
-
Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 - 10 µL.[1]
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
MRM Transitions:
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Vincristine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Vincristine-d3[1][3] | Vinblastine[2][4] | Vinblastine[6] |
| Sample Volume | 5 µL[1] | 50 µL[3] | 200 µL[2] |
| Extraction Method | Protein Precipitation[1] | Protein Precipitation[3] | Solid-Phase Extraction[6] |
| Linearity Range | 2.5 - 250 ng/mL[1] | 0.5 - 100 ng/mL[3] | 0.25 - 50 ng/mL[2] |
| LLOQ | 2.5 ng/mL[1] | 0.5 ng/mL[3] | 0.25 ng/mL[2] |
| Intra-day Precision (%RSD) | < 15%[1] | < 14.6%[3] | 6.3 - 10%[2] |
| Inter-day Precision (%RSD) | < 15%[1] | Within acceptable criteria[3] | 3.8 - 9.7%[2] |
| Accuracy | 91.7 - 107%[1] | 97.4% at LLOQ[3] | 91.9 - 100.8%[2] |
| Recovery | 88.4 - 107%[1] | Within acceptable criteria[3] | 74.9 - 87.1%[6] |
| Matrix Effect | 108 - 110%[1] | Not observed[3] | Not significant[2] |
Visualizations
Caption: Workflow for Vincristine Analysis in Plasma.
Caption: Key Bioanalytical Method Validation Parameters.
References
- 1. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a high-performance liquid chromatographic assay method for quantification of total vincristine sulfate in human plasma following administration of vincristine sulfate liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Bioanalytical Method for Vincristine Quantification in Human Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine (B1662923) is a potent vinca (B1221190) alkaloid chemotherapeutic agent used in the treatment of various cancers, including leukemia and lymphoma.[1][2] Its clinical use is associated with significant inter-individual pharmacokinetic variability and a narrow therapeutic window, making therapeutic drug monitoring (TDM) crucial for optimizing treatment and minimizing toxicity.[3] This document details a robust, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of vincristine in human plasma. The protocols provided are suitable for pharmacokinetic studies, clinical trials, and TDM.
Mechanism of Action: Signaling Pathway
Vincristine's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[2][4] By binding to tubulin, vincristine inhibits the polymerization of microtubules, leading to metaphase arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][4]
References
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 3. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Vincristine Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of vincristine (B1662923) from biological matrices, primarily plasma and serum, prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Vincristine is a potent vinca (B1221190) alkaloid used in chemotherapy for various cancers. Due to its narrow therapeutic index and potential for significant toxicity, accurate quantification in biological fluids is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure the reliability and sensitivity of the analytical method. The most common techniques employed for vincristine extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document outlines the principles, protocols, and comparative data for these methods.
Comparative Quantitative Data
The selection of a sample preparation method depends on factors such as the required sensitivity, sample volume, throughput, and available instrumentation. The following table summarizes quantitative data from various published methods for vincristine analysis, offering a comparison of their performance.
| Sample Preparation Technique | Biological Matrix | Recovery Rate (%) | Lower Limit of Quantification (LLOQ) | Linearity Range | Reference |
| Protein Precipitation (PPT) | Human Plasma | 90 - 95 | 0.1 ng/mL | 0.1 - 500 ng/mL | [1][2] |
| Mouse Plasma | 88.4 - 107 | 2.5 ng/mL | 2.5 - 250 ng/mL | [3] | |
| Human Serum | Not Specified | 0.67 ng/mL | 1.0 - 250 ng/mL | [4] | |
| Human Plasma | Not Specified | 0.5 ng/mL | 0.5 - 100 ng/mL | [5] | |
| Solid-Phase Extraction (SPE) | Mouse Plasma & Brain | 57 (Plasma), 60 (Brain) | 0.01 µg/mL (Plasma), 0.01 µg/g (Brain) | 0.01 - 2 µg/mL (Plasma), 0.01 - 1 µg/g (Brain) | [6] |
| Human Plasma & Urine | Batch Dependent | Not Specified | 1 - 1000 ng/mL (Plasma), 2.5 - 1000 ng/mL (Urine) | [7] | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Not Specified | 0.1 ng/mL | 0.1 - 40 ng/mL | [8] |
| Human Plasma | Not Specified | 12 pg/mL | Not Specified | [9] | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Human Plasma | 88.4 | 0.02 µg/L | 0.06 - 300 µg/L | [10][11] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical workflows for the primary sample preparation techniques for vincristine analysis.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from methods that emphasize simplicity and high throughput.[1][2][3]
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Pipettes and tips
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., Vinblastine or ³H₃-vincristine)
-
Precipitating solvent (e.g., acetonitrile, methanol, or 0.2 M zinc sulfate (B86663) in methanol)
Procedure:
-
Pipette 50-200 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add the internal standard solution to each sample.
-
Add the precipitating solvent. A common ratio is 3:1 or 4:1 of solvent to sample volume. For example, add 600 µL of acetonitrile to a 200 µL sample.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at a high speed (e.g., 13,000 rpm or >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on methods that aim for a cleaner extract than PPT.[8][9]
Materials:
-
Glass or polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Plasma or serum samples
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., tert-butyl methyl ether (TBME) or methylene chloride)
-
pH adjusting solution (if necessary)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette a known volume of plasma or serum into a tube.
-
Add the internal standard solution.
-
If required, adjust the pH of the sample with a suitable buffer to optimize the extraction of vincristine.
-
Add a volume of the immiscible organic extraction solvent (e.g., 1 mL of TBME).
-
Vortex the mixture for 1-2 minutes to facilitate the transfer of vincristine into the organic phase.
-
Centrifuge the tubes for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer for TBME) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume of the mobile phase (e.g., 100 µL).
-
Vortex briefly to dissolve the residue.
-
Inject the reconstituted sample into the analytical instrument.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the cleanest samples and allows for analyte concentration, making it suitable for methods requiring very low limits of detection.[6][7]
Materials:
-
SPE cartridges (e.g., C18 or Diol)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Plasma or serum samples
-
Internal Standard (IS) solution
-
Reagents for sample pre-treatment (e.g., acid)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent
-
Elution solvent
-
Evaporation system
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment: To 1.0 mL of plasma or urine, add the internal standard and 10 µL of 1.8 M sulfuric acid (to achieve a pH of ~5-6).[7] Vortex and centrifuge the plasma samples.[7]
-
Cartridge Conditioning: Condition the SPE cartridge by passing a volume of methanol through it, followed by a volume of water or an appropriate buffer. This activates the sorbent.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. The sample should pass through the sorbent at a slow, controlled rate.
-
Washing: Pass a wash solvent through the cartridge to remove endogenous interferences that are not strongly bound to the sorbent. A common wash solution is a mixture of methanol and water.[7]
-
Elution: Elute the analyte of interest from the cartridge using a strong organic solvent (e.g., methanol).[7] Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
References
- 1. Item - Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - University of Tasmania - Figshare [figshare.utas.edu.au]
- 2. Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of vincristine in mouse plasma and brain tissues by liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of Vincristine and its Internal Standard Using Liquid Chromatography
This application note provides a detailed protocol for the quantitative analysis of vincristine (B1662923) in biological matrices, such as plasma or serum, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development processes involving vincristine. The protocol includes information on the selection of an appropriate internal standard, sample preparation, and specific LC-MS/MS conditions.
Introduction
Vincristine is a vinca (B1221190) alkaloid widely used as a chemotherapeutic agent in the treatment of various cancers, particularly leukemias and lymphomas. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, monitoring its concentration in patients is essential to optimize efficacy and minimize toxicity. Liquid chromatography is the cornerstone for the accurate quantification of vincristine. This document outlines established LC conditions for vincristine and its commonly used internal standards, vinblastine (B1199706) and deuterated vincristine (vincristine-d3).
Experimental Protocols
Materials and Reagents
-
Vincristine sulfate (B86663) (Reference Standard)
-
Vinblastine sulfate or Vincristine-d3 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma/serum (for matrix-matched calibration standards and quality controls)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting vincristine from plasma or serum samples.
-
Spiking: To 50 µL of plasma or serum, add the internal standard (vinblastine or vincristine-d3) to a final concentration within the linear range of the assay.
-
Precipitation: Add 150 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
The following tables summarize typical liquid chromatography conditions for the analysis of vincristine. Researchers should optimize these conditions based on their specific instrumentation and requirements.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm)[1] | Inertsil ODS-3 C18 (2.1 x 150 mm, 5 µm)[2] | Accucore aQ (dimensions not specified)[3][4] |
| Mobile Phase A | 25 mM Acetic acid and 0.3% Formic acid in water[5] | 0.2% Formic acid in water[2] | Not specified |
| Mobile Phase B | Methanol[5] | 0.2% Formic acid in water (implies gradient with organic) | Not specified |
| Elution Mode | Gradient[1][5] | Gradient[2] | Gradient[3][4] |
| Flow Rate | 0.3 mL/min[1][5] | Not specified, but a 20 min run time is noted[2] | 0.4 mL/min[3][4] |
| Column Temperature | 45 °C[5] | Not specified | Not specified |
| Injection Volume | Not specified | Not specified | Not specified |
Mass Spectrometry Conditions
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is commonly employed for detection.
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Vincristine | 825.4 | 765.1 | Positive ESI[1] | [1] |
| Vincristine-d3 (IS) | 828.2 | 768.2 | Positive ESI[1] | [1] |
| Vincristine | 413.2 | 362.2 | Positive ESI[2] | [2] |
| Vinblastine (IS) | 406.3 | 271.7 | Positive ESI[2] | [2] |
| Vincristine | 825.438 | 765.354 | Positive ESI[4] | [4] |
| Vincristine-d3 (IS) | 828.488 | 768.275 | Positive ESI[4] | [4] |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of vincristine.
Caption: Experimental workflow for vincristine analysis.
Caption: Logical relationship of analytical components.
References
- 1. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Vincristine-d3-ester Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Vincristine-d3-ester sulfate (B86663) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vincristine-d3-ester sulfate serves as a stable isotope-labeled internal standard for the accurate quantification of the chemotherapeutic agent Vincristine (B1662923) in biological matrices.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of Vincristine and this compound. These parameters are suitable for use with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q2) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) (V) |
| Vincristine | 825.4 | 765.1[1] | 150 | 57 | 9 |
| Vincristine | 825.4 | 807.6[2] | 150 | 57 | 9 |
| This compound | 828.2 | 768.2[1] | 150 | 57 | 9 |
| This compound | 828.488 | 768.275[3] | 150 | 57 | 9 |
*Note: The Declustering Potential (DP), Collision Energy (CE), and Cell Exit Potential (CXP) for this compound are proposed based on the optimized parameters for the unlabeled Vincristine[2]. It is standard practice for deuterated internal standards to have very similar or identical voltage settings to their parent compounds due to their chemical similarity. Final optimization should be performed on the specific instrument being used.
Experimental Protocol
This protocol outlines a typical workflow for the analysis of Vincristine in a biological matrix, such as plasma, using this compound as an internal standard.
1. Materials and Reagents
-
Vincristine sulfate reference standard
-
This compound (internal standard)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vincristine sulfate and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare a series of Vincristine working standard solutions by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to achieve a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. Liquid Chromatography Conditions
-
LC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 µm) is recommended[1].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
-
0-0.5 min: Hold at initial conditions (e.g., 10% B).
-
0.5-2.5 min: Linear gradient to a higher percentage of B (e.g., 95% B).
-
2.5-3.0 min: Hold at high % B.
-
3.0-3.1 min: Return to initial conditions.
-
3.1-4.0 min: Re-equilibrate the column.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
5. Mass Spectrometry Settings
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
MRM Transitions: As listed in the table above.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Vincristine analysis.
This comprehensive guide provides the necessary parameters and a robust protocol to serve as a starting point for the development and validation of an analytical method for Vincristine using this compound as an internal standard. Researchers should perform their own method validation according to the specific guidelines and instrumentation in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: The Use of Vincristine-d3-ester sulfate in Therapeutic Drug Monitoring
Introduction
Vincristine (B1662923) is a vinca (B1221190) alkaloid widely used as a chemotherapeutic agent in the treatment of various cancers, including acute lymphoblastic leukemia, neuroblastoma, and rhabdomyosarcoma.[1] However, vincristine exhibits significant inter-individual pharmacokinetic variability, and its use is often associated with dose-limiting neurotoxicity.[1][2] Therapeutic drug monitoring (TDM) of vincristine can help optimize dosing to ensure efficacy while minimizing toxicity.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of vincristine in biological matrices using Vincristine-d3-ester sulfate (B86663) as an internal standard, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Vincristine-d3-ester sulfate is a deuterated form of vincristine sulfate, making it an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte.[4][5]
Principle of the Assay
This method is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known concentration of the deuterated internal standard, this compound, is added to the biological sample (e.g., plasma, serum, or dried blood spots) containing an unknown concentration of vincristine. Following sample preparation to remove interfering substances, the extract is subjected to LC-MS/MS analysis. The chromatographic separation resolves vincristine and its deuterated internal standard from other matrix components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects specific precursor-to-product ion transitions for both vincristine and this compound. The ratio of the peak area of vincristine to that of the internal standard is used to calculate the concentration of vincristine in the original sample by referencing a calibration curve.
Materials and Reagents
-
Vincristine sulfate (Reference Standard)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid
-
Ultrapure water
-
Control human plasma/serum
-
Zinc sulfate heptahydrate (for protein precipitation, optional)
Experimental Protocols
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of vincristine sulfate and this compound in methanol at a concentration of 1 mg/mL.
-
Store these stock solutions at -20°C. Before use, allow them to reach room temperature.
Working Solutions:
-
Prepare a series of working solutions of vincristine by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 0.5 to 250 ng/mL).[2][6]
-
Prepare a working solution of the internal standard, this compound, at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with methanol.[6]
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking control human plasma with the vincristine working solutions to achieve final concentrations typically ranging from 0.5 ng/mL to 100 or 250 ng/mL.[2][6][7]
-
Prepare quality control samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC) within the calibration range.[6]
This protocol is a common and straightforward method for plasma samples.[2]
-
Pipette 50 µL of the plasma sample (calibration standard, QC, or patient sample) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).
-
Add three volumes of cold acetonitrile (e.g., 150 µL) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Experimental Workflow for Vincristine TDM
Caption: Workflow for Therapeutic Drug Monitoring of Vincristine.
The following are typical instrument parameters. These should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) Parameters:
| Parameter | Typical Value |
|---|---|
| Column | C18 column (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.4 mL/min[2][6] |
| Gradient | A gradient elution is typically used for optimal separation. |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Run Time | 2.2 - 6 minutes[6][8] |
Mass Spectrometry (MS) Parameters:
| Parameter | Typical Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~3500 V[6] |
| Collision Gas | Argon[6] |
MRM Transitions: The specific m/z transitions for the precursor and product ions need to be optimized. The following are commonly reported transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Vincristine | 825.4 | 765.1 / 765.354 | ~35[2][6] |
| Vincristine-d3 | 828.2 / 828.488 | 768.2 / 768.275 | ~36[2][6] |
Data Analysis and Method Validation
-
Calibration Curve: The calibration curve is constructed by plotting the peak area ratio of vincristine to this compound against the nominal concentration of the calibration standards. A weighted (e.g., 1/x² or 1/x) linear regression analysis is typically used.[6]
-
Method Validation: The analytical method should be validated according to established guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
Logical Relationship for Quantitative Analysis
Caption: Data processing for vincristine quantification.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for vincristine using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reported Values |
| Linearity (r²) | > 0.99 | > 0.99[2][6] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Precision < 20%; Accuracy 80-120% | 0.5 - 2.5 ng/mL[2][6] |
| Intra-day Precision (%CV) | < 15% | < 15%[6] |
| Inter-day Precision (%CV) | < 15% | < 15%[6] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 91.7% to 107%[6] |
| Extraction Recovery | Consistent and reproducible | 88.4% to 107%[6] |
| Matrix Effect | Minimal and compensated by IS | 108% to 110% (indicating some enhancement)[6] |
Table 2: Example Calibration Curve Concentrations
| Standard | Concentration (ng/mL) |
| CS1 | 0.5 |
| CS2 | 1.0 |
| CS3 | 5.0 |
| CS4 | 10.0 |
| CS5 | 25.0 |
| CS6 | 50.0 |
| CS7 | 80.0 |
| CS8 | 100.0 |
| Concentrations are examples and should be adapted based on the specific application and expected clinical range.[2][9] |
Table 3: Example Quality Control Concentrations
| QC Level | Concentration (ng/mL) |
| LLOQ | 0.5 |
| Low (LQC) | 1.5 |
| Medium (MQC) | 40 |
| High (HQC) | 80 |
| Concentrations are examples and should be adapted based on the calibration range.[6][9] |
Application to Pharmacokinetic Studies
This validated method can be applied to pharmacokinetic studies in various patient populations, including pediatric and adult cancer patients.[1][10] Timed blood samples are collected following vincristine administration, and the plasma concentrations are determined using the protocol described above. The resulting concentration-time data can be used to calculate key pharmacokinetic parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
These parameters are crucial for understanding drug exposure and its relationship to clinical outcomes, such as efficacy and neurotoxicity, thereby enabling dose adjustments for individualized therapy.[3][7]
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of vincristine. The detailed protocol and performance characteristics outlined in this application note offer a reliable framework for researchers, scientists, and drug development professionals to implement this assay in their laboratories for both clinical and research purposes. This approach is essential for advancing the personalized medicine of vincristine, aiming to improve therapeutic outcomes and patient safety.
References
- 1. Proactive therapeutic drug monitoring of vincristine in pediatric and adult cancer patients: current supporting evidence and future efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vincristine dosing, drug exposure and therapeutic drug monitoring in neonate and infant cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vincristine-d3-ester sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Vincristine-d3-ester sulfate (B86663) during their experiments.
Frequently Asked Questions (FAQs)
1. What is Vincristine-d3-ester sulfate and how is it typically used?
This compound is a deuterated form of Vincristine (B1662923) sulfate.[1][2][3] The deuterium (B1214612) labeling makes it a valuable internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS, allowing for precise measurement of Vincristine levels in various samples.[1][2] It functions as an antitumor vinca (B1221190) alkaloid by inhibiting microtubule formation during mitosis, causing cell cycle arrest at the metaphase stage.[1][3][4]
2. What are the optimal storage conditions for this compound?
To ensure stability, this compound powder should be stored at -20°C, protected from light, and under a nitrogen atmosphere.[1][4] For solutions, short-term storage (up to 1 month) at -20°C is recommended, while long-term storage (up to 6 months) should be at -80°C, also with protection from light and under nitrogen.[1]
3. What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO and water.[4] For aqueous stock solutions, it is advisable to filter and sterilize the solution using a 0.22 μm filter before use.[1]
4. What are the main factors that can cause degradation of Vincristine and its analogs?
The primary factors contributing to the degradation of Vincristine sulfate, and likely its deuterated analogs, are:
-
pH: Stability is pH-dependent. The optimal pH range for Vincristine Sulfate Injection is between 4.0 and 5.0.[5] Solutions should not be diluted in solutions that alter the pH outside the range of 3.5 to 5.5.
-
Temperature: Elevated temperatures accelerate degradation. Refrigeration at 2-8°C is standard for vincristine sulfate solutions.[5]
-
Light: Vincristine and its derivatives are sensitive to light and can decompose upon exposure.[6] All solutions should be protected from light.
-
Oxidizing agents: Contact with oxidizing agents should be avoided as it can lead to chemical instability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or poor analytical results (e.g., LC-MS) | Degradation of this compound standard. | - Verify Storage Conditions: Ensure the compound and its solutions are stored at the correct temperatures (-20°C or -80°C) and protected from light.[1] - Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the powder. - Check Solvent Quality: Use high-purity, fresh solvents for reconstitution. Hygroscopic DMSO can impact solubility.[1] |
| Precipitate formation in aqueous solutions | Poor solubility or pH outside the optimal range. | - Use Ultrasonic Bath: Aid dissolution by using an ultrasonic bath.[4] - Check pH: Ensure the pH of the final solution is within the stable range (ideally 3.5-5.5). - Consider Co-solvents: For challenging formulations, the use of co-solvents may be necessary, but compatibility must be verified. |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | - Identify Degradants: Common degradation products of vincristine include 4-deacetylvincristine and N-formylleurosine.[7] - Review Experimental Conditions: Assess if the sample was exposed to high temperatures, inappropriate pH, or light for extended periods. - Optimize HPLC Method: Use a validated, stability-indicating HPLC method to resolve the parent compound from its degradation products.[8] |
| Loss of compound during sample preparation | Adsorption to container surfaces. | - Use Appropriate Containers: Polypropylene or glass containers are generally suitable. Studies have shown good stability in both.[9][10][11] - Minimize Transfers: Reduce the number of transfer steps to minimize loss. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
| Powder | -20°C | Long-term | Protect from light, store under nitrogen[1][4] |
| Solution | -20°C | Up to 1 month | Protect from light, store under nitrogen[1] |
| Solution | -80°C | Up to 6 months | Protect from light, store under nitrogen[1] |
Table 2: Stability of Vincristine Sulfate in Different Conditions
| Concentration & Diluent | Container | Storage Temperature | Stability Duration | Remaining Concentration |
| 1 mg/mL and 5 mg/mL (concentrate) | Glass vials | 2-8°C and 15-25°C | 31 days | >99%[11] |
| 0.03 mg/mL in 0.9% NaCl | Polyethylene bags | 2-8°C and 15-25°C | 31 days | >99%[11] |
| 0.0015 mg/mL to 0.08 mg/mL in 0.9% NaCl | Flexible plastic container | 25°C (normal light) | 8 hours | Stable[5] |
| 0.0015 mg/mL to 0.08 mg/mL in 0.9% NaCl | Flexible plastic container | 25°C (protected from light) | 24 hours | Stable[5] |
| 0.05 mg/mL in 0.9% NaCl | Polyolefin bags | 2-8°C and Room Temperature | 84 days | Physically and chemically stable[9][10] |
| 0.5 mg/20mL and 2 mg/20mL in 0.9% NaCl | Polypropylene syringes | 2-8°C and Room Temperature | 84 days | Physically and chemically stable[9][10] |
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
This protocol outlines a general procedure for assessing the chemical stability of this compound in a given formulation.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration.
-
Dilute the stock solution with the desired experimental buffer or medium to the final test concentration.
-
Prepare a series of calibration standards of known concentrations.
-
-
Forced Degradation Study (Optional but Recommended):
-
To ensure the analytical method is "stability-indicating," perform forced degradation studies.
-
Acid/Base Hydrolysis: Incubate the sample solution with 0.1 N HCl and 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with a low concentration of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid compound and the sample solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the sample solution to UV light.
-
-
Stability Study:
-
Store aliquots of the sample solution under the desired experimental conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot for analysis.
-
-
HPLC Analysis:
-
A stability-indicating HPLC method is crucial. A reverse-phase C18 column is commonly used.[7][8]
-
Mobile Phase Example: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM KH2PO4, pH 4.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[7]
-
Detection: UV detection at a suitable wavelength (e.g., 296 nm).[7]
-
Inject the standards and samples and record the chromatograms.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining in the samples at each time point by comparing the peak area to the calibration curve.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
In forced degradation samples, ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of vincristine sulfate in preformulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Stability of vincristine (Teva) in original vials after re-use, and in" by GJ Sewell and R Trittler [pearl.plymouth.ac.uk]
- 10. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 11. akademiamedycyny.pl [akademiamedycyny.pl]
Technical Support Center: Vincristine-d3-ester sulfate LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Vincristine-d3-ester sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Vincristine-d3-ester sulfate peak tailing?
Peak tailing is the most common peak shape problem for Vincristine (B1662923) and similar basic compounds.[1] It manifests as an asymmetric peak where the back half is broader than the front half.
The primary cause is unwanted secondary-site interactions between the positively charged Vincristine molecule and negatively charged residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[2][3][4][5] Because Vincristine is a basic compound with amine groups, it is easily protonated in typical reversed-phase mobile phases, carrying a positive charge.[5][6] This positive charge is attracted to the ionized, negatively charged silanols, creating a strong ion-exchange interaction. This secondary retention mechanism holds some analyte molecules more strongly than the intended reversed-phase mechanism, causing them to elute later and create a "tail".[3][5]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acid like formic acid helps to neutralize the silanol groups (Si-OH), minimizing their negative charge and reducing the unwanted ionic interaction.[3][7]
-
Use of Buffered Mobile Phase: Adding a complementary salt, like ammonium (B1175870) formate (B1220265) or ammonium acetate, to the acidic mobile phase creates a buffer.[5][8] The positive ammonium ions compete with the protonated Vincristine for the active silanol sites, effectively shielding the analyte from these secondary interactions.[5][6]
-
Column Selection: Use a modern, high-purity, end-capped C18 column. These columns are manufactured to have fewer accessible residual silanol groups.[3] Columns with embedded polar groups or alternative stationary phases can also offer improved peak shape for basic compounds.[2]
Q2: My peak is fronting or splitting. What are the likely causes?
Peak Fronting , where the front half of the peak is broader, is often caused by:
-
Column Overload: Injecting too much sample mass (either too high a concentration or too large a volume) can saturate the stationary phase at the column inlet, causing excess molecules to travel faster down the column.[9][10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, the sample band will not focus properly at the head of the column.[10][12][13] This causes the peak to be broad or distorted.[13][14]
-
Column Collapse or Voids: A physical degradation of the column packing bed can create a void at the inlet, leading to a distorted flow path and fronting peaks.[9][15]
Peak Splitting , where a single peak appears as two or more "twin" peaks or has a significant shoulder, can be caused by:
-
Strong Injection Solvent: This is a primary cause, especially for early eluting peaks. The mismatch between the sample solvent and mobile phase disrupts the sample introduction onto the column.[9][15][16]
-
Contamination: A partially blocked column inlet frit or contamination on the stationary phase can create channeling, where the sample travels through different paths, resulting in a split peak.[15][16]
-
Co-elution: You may have two closely eluting, unresolved compounds. To check this, try injecting a lower concentration; if the shoulder resolves into a distinct peak, it is likely a separate compound.[17]
Q3: How does the mobile phase pH affect the peak shape of Vincristine?
Mobile phase pH is a critical parameter for ionizable compounds like Vincristine.[18]
-
At Low pH (e.g., pH < 4): The amine functional groups on Vincristine are protonated (positively charged). Simultaneously, the residual silanol groups on the silica (B1680970) column packing are mostly unionized (neutral Si-OH). This condition is ideal because it suppresses the strong ionic interaction that causes peak tailing, leading to a more symmetrical peak shape.[3][7]
-
At Mid-to-High pH (e.g., pH > 5): The residual silanol groups become increasingly deprotonated (negatively charged Si-O⁻). The strong attraction between the positively charged Vincristine and the negatively charged silica surface leads to significant peak tailing.[3]
Therefore, for good peak shape with Vincristine on a silica-based column, an acidic mobile phase is strongly recommended.
Q4: What are the recommended starting conditions (column, mobile phase) for analyzing this compound?
Based on published methods and chromatographic principles, the following are excellent starting conditions:
-
Column: A high-purity, end-capped C18 column (e.g., Kinetex, Accucore) with dimensions such as 50 mm x 2.1 mm and a particle size of ≤ 2.6 µm.[19][20][21][22] These columns offer good efficiency and are designed to minimize silanol interactions.
-
Mobile Phase A (Aqueous): LC-MS grade water with 0.1% formic acid and 5-10 mM ammonium formate.[5][23] The acid ensures a low pH, and the ammonium formate acts as a buffer and competing ion to improve peak shape.[5][8]
-
Mobile Phase B (Organic): LC-MS grade acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid and 5-10 mM ammonium formate.[5][19]
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[24][25][26]
Q5: Could my sample preparation or injection solvent be the problem?
Absolutely. The composition of the solvent used to dissolve the final sample for injection is critical.[13] A common mistake is to perform a protein precipitation or final elution from solid-phase extraction with a strong organic solvent (like 100% acetonitrile or methanol) and inject that directly.[27] If this solvent is stronger than your initial mobile phase conditions (which are typically highly aqueous), it can cause significant peak distortion, including fronting, splitting, and broadening.[14][28]
Best Practice: The ideal injection solvent should be as weak as or weaker than the starting mobile phase. If your sample is in a strong solvent, consider evaporating it to dryness and reconstituting it in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with additives). If solubility is an issue, use the minimum amount of organic solvent necessary.[12]
Q6: All my peaks are showing poor shape, not just Vincristine. What should I check?
If all peaks in your chromatogram are tailing or split, the problem is likely systemic (physical) rather than chemical (analyte-specific).[17] Check for sources of extra-column volume or system-wide issues:
-
Improper Fittings: Check all PEEK tubing and fittings between the injector, column, and detector. A small gap between the tubing and the bottom of the port can create a void, which acts as a mixing chamber and causes band broadening for all peaks.[16]
-
Blocked Frit or Guard Column: Particulates from the sample or mobile phase can clog the inlet frit of your analytical column or guard column. This can cause high backpressure and distort the flow path, leading to split peaks for all analytes.[15][16] Try back-flushing the column (if permissible by the manufacturer) or replacing the guard column.[16]
Systematic Troubleshooting Guide
The following workflow provides a step-by-step approach to diagnosing and resolving poor peak shape for this compound.
Caption: A troubleshooting workflow for diagnosing poor peak shape in LC-MS.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol describes a systematic approach to optimizing the mobile phase to mitigate peak tailing for this compound.
Materials:
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
Formic Acid (≥99%)
-
Ammonium Formate (LC-MS Grade)
-
This compound standard solution
Procedure:
-
Establish a Baseline:
-
Prepare a simple mobile phase: (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Equilibrate your column with your standard gradient method.
-
Inject the Vincristine standard and record the chromatogram. Note the peak asymmetry/tailing factor.
-
-
Introduce a Buffer:
-
Prepare a buffered mobile phase: (A) Water + 0.1% Formic Acid + 10 mM Ammonium Formate and (B) Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Note: It is important to add the buffer components to both the aqueous and organic phases to maintain a consistent concentration during the gradient, which helps mitigate tailing for both early and late eluting peaks.[5][6]
-
Thoroughly flush the LC system and equilibrate the column with the new mobile phase (at least 10 column volumes).
-
Inject the standard and acquire data.
-
-
Analysis:
-
Compare the peak shape, asymmetry factor, and signal intensity from the buffered and unbuffered methods. The addition of ammonium formate should significantly reduce peak tailing.[5]
-
Protocol 2: Recommended LC-MS/MS Method Parameters
This protocol provides a validated starting point for the quantitative analysis of this compound.
LC Parameters:
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent high-purity, end-capped column.[20]
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate
-
Column Temperature: 40-50 °C[19]
-
Injection Volume: 2-5 µL
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 10% B
-
4.0 min: 10% B (End of run)
-
MS Parameters:
-
Ionization Mode: ESI+
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Key Source Parameters: Optimize spray voltage, gas flows (sheath, aux), and temperatures according to your specific instrument manufacturer's guidelines.[19]
Data Presentation
Table 1: Troubleshooting Summary: Causes and Solutions for Poor Peak Shape
| Peak Shape Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Chemical: Secondary interactions with residual silanols on the column.[3] | 1. Lower mobile phase pH to 2.5-3.5 with 0.1% Formic Acid.[7]2. Add 5-10 mM Ammonium Formate to the mobile phase.[5]3. Use a high-purity, fully end-capped C18 column.[3] |
| Physical: Extra-column volume (bad fittings).[16] | Check and remake all tubing connections. | |
| Peak Fronting | Column overload (sample concentration/volume too high).[9][11] | Reduce injection volume or dilute the sample. |
| Injection solvent is stronger than the mobile phase.[10] | Reconstitute the sample in the initial mobile phase. | |
| Column void/collapse.[15] | Replace the column. | |
| Peak Splitting | Injection solvent is much stronger than the mobile phase.[15][16] | Reconstitute the sample in the initial mobile phase. |
| Partially blocked column inlet frit.[15] | Replace guard column; back-flush or replace the analytical column. | |
| Co-elution of an interfering compound.[17] | Modify the gradient or try a column with different selectivity. |
Table 2: Recommended LC-MS/MS Parameters for this compound
| Parameter | Recommended Value | Reference(s) |
| LC Column | C18, 50 x 2.1 mm, ≤ 2.6 µm | [19][20][21] |
| Mobile Phase A | Water + 0.1% Formic Acid + 10 mM Ammonium Formate | [5][23] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate | [5][19] |
| Flow Rate | 0.3 - 0.4 mL/min | [19][20] |
| Column Temp. | 40 - 50 °C | [19] |
| Ionization Mode | ESI Positive (ESI+) | [25][26] |
| Precursor Ion (Q1) | Vincristine: 825.4, Vincristine-d3: 828.2 | [21][22] |
| Product Ion (Q3) | Vincristine: 765.1, Vincristine-d3: 768.2 | [21][22] |
Visualization of Peak Tailing Mechanism
The diagram below illustrates the chemical interaction responsible for peak tailing of basic compounds like Vincristine on silica-based columns and how mobile phase modifiers can mitigate this effect.
Caption: Mechanism of peak tailing and its mitigation by mobile phase modifiers.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. lctsbible.com [lctsbible.com]
- 18. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 19. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics | MDPI [mdpi.com]
- 21. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 28. Restek - Blog [restek.com]
Technical Support Center: Quantification of Vincristine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of vincristine (B1662923).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in vincristine quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum). In the context of vincristine quantification by LC-MS/MS, these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise results.[1] Biological matrices are complex and contain numerous endogenous substances like phospholipids (B1166683), proteins, and salts that can interfere with the ionization of vincristine, compromising the reliability of the bioanalytical method.[2]
Q2: What are the most common sources of matrix effects in plasma or serum samples?
A2: The most significant contributors to matrix effects in plasma and serum samples are phospholipids.[2] These molecules are abundant in biological membranes and can co-extract with vincristine during sample preparation. During LC-MS/MS analysis, phospholipids can suppress the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[3] Other sources include proteins, salts, and metabolites of co-administered drugs.[1][4]
Q3: How can I minimize matrix effects during my sample preparation?
A3: Several sample preparation strategies can be employed to minimize matrix effects:
-
Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile (B52724) or methanol, to remove the bulk of proteins from the sample.[5][6][7][8] However, it may not effectively remove phospholipids, which can remain in the supernatant.[3][9]
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible organic solvents to partition vincristine from the aqueous biological matrix, leaving many interfering components behind.[8][10][11] This technique is generally more effective at removing interferences than PPT.[10]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining vincristine on a solid sorbent while matrix components are washed away.[10][12] This is often the most effective method for removing matrix interferences but requires more extensive method development.[9]
-
Phospholipid Removal Products: Specialized products like HybridSPE® or Ostro™ plates are designed to selectively remove phospholipids from the sample extract, significantly reducing matrix effects.[13][9]
Q4: Is a stable-isotope labeled (SIL) internal standard necessary for vincristine quantification?
A4: While not strictly mandatory in all cases, using a stable-isotope labeled internal standard, such as vincristine-d3, is highly recommended and is considered the gold standard for compensating for matrix effects.[5][6][14] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal and improving the precision and accuracy of the method.[14] Several validated methods for vincristine quantification successfully employ vincristine-d3.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility and high variability in results | Significant and variable matrix effects between samples.[1][14] | - Implement a more rigorous sample cleanup method such as SPE or use a phospholipid removal plate.[9] - Incorporate a stable-isotope labeled internal standard (e.g., vincristine-d3) to compensate for variability.[5][14] |
| Low analyte signal or poor sensitivity | Ion suppression due to co-eluting matrix components, primarily phospholipids.[2] | - Optimize chromatographic separation to move the vincristine peak away from regions of significant ion suppression.[1] - Employ a sample preparation technique specifically designed to remove phospholipids.[3][9] - Check for and clean any contamination in the MS source.[9] |
| Inconsistent recovery | Inefficient or variable sample extraction. | - Re-evaluate and optimize the extraction procedure (e.g., solvent choice, pH, mixing time). - For LLE, ensure proper phase separation and avoid emulsion formation.[10] - For SPE, ensure proper conditioning, loading, washing, and elution steps. |
| Signal enhancement leading to over-quantification | Co-eluting matrix components enhancing the ionization of vincristine. | - Improve the selectivity of the sample preparation method to remove the enhancing components. - Adjust chromatographic conditions to separate vincristine from the interfering peaks. |
Experimental Protocols & Data
Method 1: Protein Precipitation with Acetonitrile
This method is rapid and suitable for high-throughput analysis but may be more susceptible to matrix effects if not coupled with a stable-isotope labeled internal standard.[5]
Protocol:
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (vincristine-d3).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction with Tert-Butyl Methyl Ether (TBME)
LLE offers a cleaner extract compared to protein precipitation.
Protocol:
-
To 100 µL of human plasma, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 1 mL of tert-butyl methyl ether (TBME).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4,000 g for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase and inject into the LC-MS/MS system.
Method 3: Phospholipid Removal Plate
This method combines protein precipitation with a specific step to remove phospholipids, resulting in a very clean extract.[13][9]
Protocol:
-
To a well of the phospholipid removal plate, add 100 µL of plasma sample.
-
Add 300 µL of acetonitrile containing the internal standard.
-
Mix thoroughly.
-
Apply a vacuum to pull the sample through the plate, trapping the phospholipids.
-
Collect the filtrate for injection into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for vincristine quantification, highlighting the effectiveness of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods on Vincristine Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) | Reference |
| Protein Precipitation | Vincristine | 7.5 | 88.4 | 16.5 | 109 | 7.16 | [6][15] |
| 125 | 107 | 4.91 | 110 | 9.13 | [6][15] | ||
| 212.5 | 89.3 | 13.6 | 108 | 7.59 | [6][15] | ||
| On-line SPE | Vincristine | N/A | 90-95 | N/A | N/A | N/A | [12] |
| Dispersive Liquid-Liquid Microextraction | Vincristine | N/A | 88.4 | N/A | N/A | N/A | [16] |
Note: A matrix effect of 100% indicates no effect, >100% indicates ion enhancement, and <100% indicates ion suppression.
Table 2: LC-MS/MS Method Parameters for Vincristine Quantification
| Parameter | Method A | Method B | Method C |
| Internal Standard | Vincristine-d3[5] | Vinblastine[17] | Vincristine-d3[6] |
| LC Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm)[5] | Phenomenex Luna C8 (50 mm x 2.0 mm, 3.0 µm)[17] | Accucore aQ[6] |
| Mobile Phase | Gradient elution with acetonitrile and water[5] | Gradient elution[17] | Gradient elution[6] |
| Ionization Mode | ESI Positive[5] | ESI Positive[17] | ESI Positive[6] |
| MRM Transition (Vincristine) | 825.4 → 765.1[5] | 825.4 → 765.4[17] | 825.438 → 765.354[6] |
| MRM Transition (IS) | 828.2 → 768.2 (Vincristine-d3)[5] | 811.4 → 751.4 (Vinblastine)[17] | 828.488 → 768.275 (Vincristine-d3)[6] |
| Linear Range | 0.5 - 100 ng/mL[5] | 0.25 - 50.0 ng/mL[17] | 2.5 - 250 ng/mL[6] |
| Matrix Effect Observation | No matrix effect observed[5] | No significant matrix effect observed[17] | 108-110%[6] |
Visualizations
Caption: General experimental workflow for vincristine quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Extraction of Vincristine-d3-ester sulfate
Welcome to the technical support center for solid-phase extraction (SPE) of Vincristine-d3-ester sulfate (B86663). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve high recovery rates.
Troubleshooting Guide: Low Recovery of Vincristine-d3-ester sulfate
Low recovery is a common issue encountered during the solid-phase extraction of this compound. This guide will help you systematically identify and resolve the potential causes.
Step 1: Where is the Analyte Being Lost?
To effectively troubleshoot, it is crucial to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step (load, wash, and elution).
| Fraction Collected | Potential Problem |
| Load (Flow-through) | The analyte is not being retained on the SPE sorbent. |
| Wash | The analyte is being prematurely eluted from the sorbent. |
| Not Detected in Any Fraction | The analyte is irreversibly bound to the sorbent. |
Step 2: Addressing the Identified Problem
Once you have identified the likely stage of analyte loss, you can address the specific causes outlined in the following FAQs.
Frequently Asked Questions (FAQs)
Q1: My analyte is found in the loading fraction (flow-through). What are the possible causes and solutions?
A1: If this compound is detected in the fraction that passes through the cartridge during sample loading, it indicates poor retention on the sorbent. Several factors could be responsible:
-
Incorrect Sorbent Choice: The polarity of the sorbent may not be appropriate for this compound. For polar compounds like vinca (B1221190) alkaloids, reversed-phase (e.g., C18) or normal-phase (e.g., Diol) sorbents are often used.[1][2] Ensure the chosen sorbent has the correct retention mechanism for your analyte and sample matrix.
-
Improper pH of the Sample: Vincristine is an ionizable compound. The pH of your sample will affect its charge state and, consequently, its retention on the sorbent.[3][4] For reversed-phase SPE, adjust the sample pH to ensure the analyte is in its neutral form to maximize hydrophobic interaction with the sorbent. For ion-exchange mechanisms, the pH should be adjusted to ensure the analyte is charged.
-
Sample Solvent is Too Strong: If the solvent in which your sample is dissolved is too strong (i.e., has a high elution strength), it will compete with the sorbent for the analyte, leading to poor retention.[4][5] Dilute your sample with a weaker solvent before loading.
-
Improper Column Conditioning: Failure to properly condition and equilibrate the SPE cartridge can lead to poor sorbent wetting and inconsistent retention.[3][5][6] Always follow the manufacturer's instructions for conditioning and equilibration.
-
High Flow Rate: Loading the sample too quickly does not allow sufficient time for the analyte to interact with the sorbent.[3][7] Decrease the flow rate during sample loading to approximately 1-2 mL/min.[1]
Q2: I'm losing my analyte during the wash step. How can I prevent this?
A2: Analyte loss during the wash step suggests that the wash solvent is too strong, causing premature elution of this compound.
-
Optimize Wash Solvent Strength: The goal of the wash step is to remove interferences that are less strongly retained than your analyte. If your analyte is being eluted, the wash solvent is too aggressive.[4] Reduce the percentage of organic solvent in your wash solution or switch to a weaker solvent.
-
Maintain Correct pH: Just as with the loading step, the pH of the wash solvent is critical for ionizable compounds.[4] Ensure the pH of the wash solvent is maintained at a level that keeps your analyte retained on the sorbent.
Q3: My recovery is low, but I don't detect the analyte in the load or wash fractions. What should I do?
A3: If the analyte is not found in the initial fractions but recovery from the elution step is low, it is likely that this compound is strongly and possibly irreversibly bound to the sorbent.
-
Increase Elution Solvent Strength: The elution solvent may not be strong enough to overcome the interactions between the analyte and the sorbent.[1][8] Increase the proportion of the strong solvent in your elution mixture, or switch to a stronger solvent altogether. For polar compounds, solvents like methanol (B129727) or acetonitrile (B52724) are commonly used.[9]
-
Adjust Elution Solvent pH: For ionizable compounds, modifying the pH of the elution solvent can be highly effective.[1] To elute from a reversed-phase sorbent, adjust the pH to ionize the analyte, which will decrease its hydrophobic retention. For ion-exchange sorbents, adjusting the pH to neutralize the analyte will disrupt the electrostatic interaction.
-
Increase Elution Volume: It is possible that the volume of the elution solvent is insufficient to completely desorb the analyte from the sorbent.[1][8] Try increasing the volume of the elution solvent and collect multiple small fractions to see if recovery improves.
-
Incorporate a "Soak" Step: Allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution can improve the desorption of strongly retained compounds.[10]
Quantitative Data Summary
The following table summarizes common issues in SPE and their potential impact on the recovery of this compound. The recovery percentages are illustrative and will vary based on the specific experimental conditions.
| Parameter | Condition | Expected Recovery (%) | Troubleshooting Action |
| Sorbent Type | Mismatched Polarity (e.g., using a non-polar sorbent for a polar analyte without pH adjustment) | < 30% | Select a sorbent with appropriate chemistry (e.g., C18, Diol).[1][2] |
| Sample pH | Suboptimal for Analyte Retention | 20-50% | Adjust sample pH to ensure analyte is in the correct ionization state for retention.[3][4] |
| Wash Solvent | Too Strong (e.g., high organic content) | 40-60% | Decrease the organic content of the wash solvent.[4] |
| Elution Solvent | Too Weak (e.g., low organic content) | 30-70% | Increase the organic content or change to a stronger elution solvent.[1][8] |
| Flow Rate | Too High during Loading | 50-80% | Decrease the flow rate to allow for proper analyte-sorbent interaction.[3][7] |
| Elution Volume | Insufficient | 60-85% | Increase the volume of the elution solvent.[1][8] |
Experimental Protocols
Recommended SPE Protocol for this compound from Plasma
This protocol is a general guideline and may require optimization for your specific application. A reversed-phase C18 SPE cartridge is often a good starting point for vinca alkaloids.[11]
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a suitable internal standard.
-
Adjust the pH of the plasma sample to approximately 8-9 with a weak base (e.g., ammonium (B1175870) hydroxide).[12] This deprotonates the vinca alkaloid, making it more suitable for retention on a reversed-phase sorbent.
-
Centrifuge the sample to precipitate proteins and other particulates.[2]
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 1-2 column volumes of methanol.
-
Equilibrate the cartridge with 1-2 column volumes of water or a weak buffer at the same pH as the pre-treated sample. Do not let the sorbent bed go dry.[5]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak solvent to remove interferences. A starting point could be a low percentage of methanol in water (e.g., 5-10% methanol).[2]
-
-
Elution:
-
Elute the this compound with a small volume (e.g., 2 x 0.5 mL) of a strong solvent like methanol or acetonitrile. Adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can help to protonate the analyte and improve its solubility in the elution solvent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
Caption: Recommended SPE protocol workflow.
References
- 1. welch-us.com [welch-us.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. specartridge.com [specartridge.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. specartridge.com [specartridge.com]
- 7. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Isolation of Catharanthus alkaloids by solid-phase extraction and semipreparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Vincristine using Deuterated Internal Standards
Welcome to the technical support center for the analysis of vincristine (B1662923) and its analogs using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on interference with deuterated internal standards like Vincristine-d3 in Multiple Reaction Monitoring (MRM) scans.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference when using Vincristine-d3 as an internal standard in MRM scans?
A1: Interference in MRM scans when using a deuterated internal standard like Vincristine-d3 can arise from several sources:
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, particularly in acidic or basic conditions. This can lead to a decreased signal for the deuterated standard and an increased signal for a partially deuterated or non-deuterated form.[1]
-
Cross-Talk: If the mass difference between the analyte (Vincristine) and the internal standard (Vincristine-d3) is not sufficient, or if their fragmentation patterns are very similar, "cross-talk" can occur. This is where the instrument detects a signal from the analyte in the internal standard's mass channel, or vice-versa.[1]
-
Differential Matrix Effects: Even if the analyte and the deuterated standard co-elute, they may experience different degrees of ion suppression or enhancement in complex biological matrices.[1][2] This can lead to inaccurate quantification.
-
Isotopic Impurities: The deuterated standard may contain a small amount of the non-deuterated analyte as an impurity from its synthesis. This can lead to an overestimation of the analyte's concentration, especially at low levels.[1]
Q2: My Vincristine-d3 internal standard signal is inconsistent or decreasing across a run. What could be the cause?
A2: An inconsistent or decreasing internal standard signal is often a sign of isotopic exchange, where the deuterium labels on your Vincristine-d3 are being replaced by hydrogen from your mobile phase or sample matrix.[1] This can be influenced by the pH of the mobile phase and sample matrix.[1][3]
Q3: Can Vincristine-d3 have a different retention time than Vincristine?
A3: Yes, it is possible for a deuterated internal standard to have a slightly different retention time than the non-deuterated analyte. This is known as the "isotopic effect" or "chromatographic shift."[4] In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[4] If this shift is significant, it can lead to differential matrix effects.[4]
Q4: What are "matrix effects" and how can they interfere with my analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix.[5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for your analyte and internal standard.[5][7] If the matrix effect is different for the analyte and the internal standard, it will lead to inaccurate quantification.[1]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Signal Interference and Inconsistent Internal Standard Response
This guide provides a systematic approach to troubleshooting common issues related to signal interference and inconsistent internal standard performance in MRM assays involving Vincristine and its deuterated analogs.
Symptoms:
-
Inconsistent or decreasing internal standard (Vincristine-d3) response across an analytical run.
-
High variability in the analyte/internal standard peak area ratios.
-
Poor accuracy and precision in quality control samples.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing MS/MS Parameters for Deuterated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of tandem mass spectrometry (MS/MS) parameters for deuterated compounds.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor or Inconsistent Signal Intensity for the Deuterated Internal Standard
Question: Why is the signal for my deuterated internal standard (IS) low, absent, or highly variable between injections?
Answer: Poor signal intensity or variability for a deuterated internal standard can arise from several factors, ranging from improper concentration to inefficient ionization or instrument contamination. A systematic approach to troubleshooting is recommended.
-
Incorrect Concentration: Verify the concentration of the working solution to ensure it is within the optimal range for your instrument.[1]
-
Degradation: Check the storage conditions and consider preparing a fresh stock solution, as the standard may have degraded over time.[1]
-
Ionization Inefficiency: The ionization source parameters may not be optimal for the deuterated standard. A systematic optimization of these parameters is crucial.[1][2]
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to signal suppression. Regular cleaning and maintenance are essential for optimal performance.
-
In-source Fragmentation: The cone or fragmentor voltage might be too high, causing the deuterated compound to fragment within the ion source before reaching the mass analyzer. This can be investigated by gradually decreasing the cone voltage and monitoring the precursor ion's abundance.[2]
Issue 2: Chromatographic Separation of Analyte and Deuterated Internal Standard
Question: I am observing a retention time shift between my analyte and its deuterated internal standard. Why is this happening, and will it affect my results?
Answer: A slight retention time difference between an analyte and its deuterated counterpart is a known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[3][4][5] Deuterated compounds often elute slightly earlier in reversed-phase chromatography because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than a carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the stationary phase.[5][6]
While often minor, a significant shift can be problematic. If the analyte and internal standard do not co-elute, they may be subjected to different matrix effects, which can compromise the accuracy of quantification.[3][5]
Troubleshooting Steps:
-
Assess the Degree of Separation: Overlay the chromatograms of the analyte and the internal standard to determine if the separation is significant enough to cause differential matrix effects.
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or column temperature may help to minimize the separation and improve co-elution.[1][4]
-
Consider a Different Column: The degree of separation can be column-dependent. Testing a column with a different stationary phase or lower resolution might be beneficial.[3]
-
Use an Alternative Internal Standard: If chromatographic modifications are ineffective, consider using an internal standard labeled with a heavier stable isotope, such as ¹³C or ¹⁵N. These are less prone to chromatographic shifts.[4][5][6]
Issue 3: Isotopic Interference or "Crosstalk"
Question: My calibration curve is non-linear at higher concentrations. Could this be due to isotopic interference?
Answer: Yes, non-linearity at high concentrations, even with a deuterated internal standard, can be caused by isotopic interference, also known as "crosstalk".[4][7] This occurs when the signal from the natural isotopes of the unlabeled analyte (e.g., ¹³C) contributes to the signal of the deuterated internal standard.[4][7] This effect is more pronounced when the mass difference between the analyte and the IS is small (e.g., d1 or d2) and at high analyte concentrations.[4]
Troubleshooting Steps:
-
Assess Isotopic Overlap: Analyze a high-concentration solution of the unlabeled analyte and monitor the MRM transition of the deuterated internal standard. A significant signal in the IS channel confirms crosstalk.[4]
-
Use a Higher Mass-Labeled Standard: Whenever possible, use an internal standard with a higher degree of deuteration (d3 or greater) to minimize the overlap of isotopic envelopes.[4] A ¹³C-labeled standard is an excellent alternative as it is less likely to have isotopic overlap.[4]
-
Mathematical Correction: Some mass spectrometry software platforms offer algorithms to correct for the contribution of the analyte's isotopic signature to the internal standard's signal.[4][7]
-
Optimize Chromatography: While it may not resolve the isotopic overlap itself, improved chromatographic separation can separate the analyte from other co-eluting species that might exacerbate the issue.
Issue 4: Suspected Deuterium (B1214612) Exchange
Question: I suspect my deuterated internal standard is losing its deuterium label. How can I confirm this and what can be done to prevent it?
Answer: The loss of a deuterium label, known as hydrogen-deuterium (H/D) exchange, can occur if the deuterium atoms are located at labile positions on the molecule (e.g., on heteroatoms like oxygen, nitrogen, or sulfur) and are exposed to protic solvents or certain pH conditions.[1] This can lead to inaccurate quantification by artificially increasing the signal of the unlabeled analyte.
Confirmation and Prevention:
-
Assess Stability: To check for H/D exchange, incubate the deuterated standard in a blank matrix under the same conditions as your sample preparation and analysis. Monitor the mass transition of the unlabeled analyte over time. A significant increase in the analyte signal indicates deuterium exchange.[1][3]
-
Choose Stable Labeling Positions: Select internal standards where the deuterium atoms are incorporated into stable positions on the carbon skeleton of the molecule.[1]
-
Control pH and Temperature: Avoid strongly acidic or basic conditions during sample preparation and storage if the deuterium label is in a potentially labile position.
Frequently Asked Questions (FAQs)
Q1: What is the ideal number of deuterium atoms for an internal standard? A1: A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize isotopic interference from the analyte. Therefore, an internal standard with three or more deuterium atoms is preferable.[4]
Q2: Can I use the same MS/MS parameters for the analyte and its deuterated internal standard? A2: While the optimal parameters are often very similar, it is best practice to optimize them independently for both the analyte and the deuterated internal standard. Subtle differences in fragmentation can occur, and separate optimization ensures the highest sensitivity and accuracy for both.
Q3: Why is it important to optimize the cone/fragmentor voltage in addition to the collision energy? A3: The cone or fragmentor voltage influences the transmission of ions from the source to the mass analyzer and can induce fragmentation in the source region. Optimizing this parameter maximizes the signal of the precursor ion while minimizing unwanted in-source fragmentation, leading to a more robust and sensitive assay.[2]
Q4: What are the best practices for preparing and storing deuterated internal standards? A4: Always use high-purity standards and store them according to the manufacturer's recommendations to prevent degradation. Prepare stock solutions in a non-protic solvent if there is a risk of H/D exchange and store them at low temperatures.
Data Presentation
The following tables provide representative data to illustrate the impact of optimizing key MS/MS parameters. Note: Optimal values are compound-dependent and should be determined empirically.
Table 1: Illustrative Collision Energy Optimization for a Hypothetical Drug and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) |
| Drug X | 350.2 | 194.1 | 28 |
| Drug X-d4 | 354.2 | 198.1 | 28 |
| Drug X | 350.2 | 152.0 | 35 |
| Drug X-d4 | 354.2 | 156.0 | 35 |
This table illustrates that while optimal collision energies can be very similar for an analyte and its deuterated internal standard, they should be determined for each transition individually.[8]
Table 2: Example of Ion Source Temperature Effect on the Signal Intensity of a Deuterated Standard
| Ion Source Temperature (°C) | Signal Intensity (Arbitrary Units) | Percent Change from Maximum |
| 300 | 85,000 | -15% |
| 350 | 95,000 | -5% |
| 400 | 100,000 | 0% |
| 450 | 92,000 | -8% |
| 500 | 78,000 | -22% |
This table demonstrates the importance of optimizing the ion source temperature to achieve maximum signal intensity for the deuterated compound.[2][9] The optimal temperature ensures efficient desolvation without causing thermal degradation.[2]
Experimental Protocols
Protocol 1: Systematic Optimization of MRM Transitions for an Analyte and its Deuterated Internal Standard
Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for the quantitative analysis of a target compound and its deuterated internal standard.
Methodology:
-
Preparation of Working Solutions: Prepare separate working solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and robust signal.
-
Direct Infusion Setup: Infuse the working solution of the analyte into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Identification: Acquire a full scan mass spectrum to confirm the m/z of the precursor ion, which is typically [M+H]⁺ or [M-H]⁻.
-
Product Ion Selection: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions. Select at least two product ions for MRM analysis (one for quantification and one for confirmation).
-
Declustering Potential (DP) Optimization:
-
Set up an MRM method with the selected precursor and product ions.
-
Ramp the DP across a relevant voltage range (e.g., 20-150 V) while monitoring the signal intensity.
-
The optimal DP is the voltage that yields the maximum signal intensity for the precursor ion.
-
-
Collision Energy (CE) Optimization:
-
Using the optimized DP, create an experiment to ramp the CE for each MRM transition over a suitable range (e.g., 5-60 eV).
-
The optimal CE is the voltage that produces the maximum intensity for each specific product ion.
-
-
Repeat for Deuterated Internal Standard: Thoroughly flush the infusion system and repeat steps 2-6 for the deuterated internal standard.
-
Final Method Compilation: Compile all optimized parameters into the final LC-MS/MS acquisition method.
Protocol 2: Assessing the Potential for Hydrogen-Deuterium (H/D) Exchange
Objective: To determine if the deuterium labels on an internal standard are stable under the conditions of the analytical method.
Methodology:
-
Sample Preparation:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., the initial mobile phase composition).
-
Set B (Matrix): Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) that is free of the analyte.
-
-
Incubation: Incubate both sets of samples under the same conditions (e.g., temperature, pH, duration) as a typical sample during the entire sample preparation procedure.[1]
-
Sample Processing: Process the samples using your established extraction or sample cleanup method.[3]
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS.
-
Data Analysis: Monitor the mass transition for the unlabeled analyte in both sets of samples. A significant increase in the signal for the unlabeled analyte in Set B compared to Set A indicates that deuterium exchange has occurred.[1][3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Solubility problems with Vincristine-d3-ester sulfate in different solvents
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Vincristine-d3-ester sulfate (B86663). It includes a comprehensive FAQ section for troubleshooting common issues, detailed solubility data, and standardized protocols for solution preparation and experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vincristine-d3-ester sulfate is not dissolving in water. What should I do?
A1: While this compound is soluble in water, achieving a clear solution can require specific conditions. We recommend using sonication to aid dissolution.[1][2] If precipitation occurs, gentle warming may also help. However, for aqueous solutions, it is not recommended to store them for more than one day to ensure stability.[3]
Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer (e.g., PBS). How can I prevent this?
A2: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium. To mitigate this, ensure that the final concentration of the organic solvent (like DMSO) in your aqueous solution is insignificant, as it can have physiological effects at low concentrations.[3] We recommend performing serial dilutions and adding the stock solution to the aqueous buffer slowly while vortexing. The final concentration of DMSO should ideally be kept below 0.5% in most cell culture experiments.
Q3: What is the recommended solvent for creating a high-concentration stock solution?
A3: For a high-concentration stock solution, Dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is highly soluble in DMSO, reaching up to 83.33 mg/mL with the aid of ultrasonication and warming to 80°C.[1][2] For the more common Vincristine sulfate, solubility in DMSO is also high, around 5-100 mg/mL.[3][4]
Q4: Can I use ethanol (B145695) or methanol (B129727) to dissolve this compound?
A4: Based on data for the parent compound, Vincristine sulfate, it is soluble in methanol (approx. 20 mg/mL) but only slightly soluble in ethanol.[5][6][7][8] Therefore, methanol is a viable option, but ethanol should generally be avoided for preparing primary stock solutions.
Q5: For how long and at what temperature can I store my stock solutions?
A5: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C, protected from light, and preferably under nitrogen.[1][2] When stored at -80°C, the solution is stable for up to 6 months. At -20°C, it should be used within 1 month.[2] Aqueous solutions are less stable and should be prepared fresh for each experiment.[3]
Solubility Data
The following tables summarize the solubility of this compound and its parent compound, Vincristine sulfate, in various solvents.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Conditions |
| DMSO | 83.33 mg/mL | Ultrasonic and warming to 80°C required.[1][2] |
| Water | 50 mg/mL | Ultrasonic required.[1][2] |
Table 2: Solubility of Vincristine sulfate (for reference)
| Solvent | Maximum Concentration | Source |
| Water | 13 - 100 mg/mL | [4][9] |
| DMSO | 5 - 100 mg/mL | [3][4] |
| Methanol | 20 mg/mL | [5] |
| PBS (pH 7.2) | 2 mg/mL | [3][5] |
| Dimethyl formamide (B127407) (DMF) | 3 mg/mL | [3] |
| Ethanol | Slightly Soluble / Insoluble | [4][5][6][7][8] |
| Chloroform | Slightly Soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of newly opened, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of the compound).
-
Dissolution: To ensure complete dissolution for high concentrations, use an ultrasonic bath and warm the solution to 80°C.[1][2] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months, protected from light.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in cell culture medium (e.g., DMEM or RPMI-1640)[10][11] before adding it to the final cell culture plate. This helps to prevent localized high concentrations of DMSO that can be toxic to cells.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture wells to achieve the final desired experimental concentration. Ensure the final DMSO concentration in the culture medium is below 0.5%.
-
Mixing: Gently mix the contents of the wells by pipetting or swirling the plate.
-
Usage: Use the freshly prepared working solutions immediately. Do not store aqueous dilutions.[3]
Visual Guides
Below are diagrams illustrating key processes and pathways related to the use of Vincristine.
Caption: Troubleshooting logic for Vincristine dissolution.
Caption: Vincristine's mechanism of action on microtubules.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Vincristine Sulfate - LKT Labs [lktlabs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 8. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 9. Vincristine sulfate | Microtubules | Tocris Bioscience [tocris.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of vincristine during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of vincristine (B1662923) during sample preparation.
Troubleshooting Guide
This guide addresses common issues encountered during vincristine sample preparation and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Vincristine Recovery | pH outside optimal range: Vincristine is unstable in alkaline conditions and degradation can occur if the pH is not maintained between 3.5 and 5.5.[1][2] | Ensure all solutions, including buffers and mobile phases, are within the recommended pH range of 3.5 to 5.5.[1][2] |
| Exposure to light: Vincristine is light-sensitive, and exposure to direct light can lead to degradation.[1][3][4] | Protect samples from light at all stages of preparation and storage by using amber vials or covering tubes with aluminum foil.[1] | |
| High temperature: Elevated temperatures can accelerate the degradation of vincristine.[5] | Keep samples on ice or at refrigerated temperatures (2-8°C) during processing and storage.[1][3][4][6] For long-term storage, consider -20°C or -80°C.[7][8] | |
| Oxidation: Vincristine can be susceptible to oxidation, which can be catalyzed by certain enzymes or reactive species in the sample matrix.[9] | Consider adding antioxidants to your sample preparation workflow if oxidation is suspected. Work quickly to minimize exposure to air. | |
| Improper sample extraction: Inefficient extraction from the biological matrix can lead to low recovery. | Optimize your extraction method. For plasma or serum, protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common and effective first step.[10][11][12] Solid-phase extraction (SPE) can provide cleaner extracts.[11] | |
| Variable/Inconsistent Results | Inconsistent sample handling: Variations in light exposure, temperature, or time between sample collection and processing can lead to inconsistent degradation. | Standardize your sample preparation protocol to ensure all samples are handled identically. |
| Matrix effects in LC-MS/MS: Components of the biological matrix can interfere with the ionization of vincristine, leading to signal suppression or enhancement.[8] | Use a stable isotope-labeled internal standard, such as ³H-vincristine, if available, to compensate for matrix effects.[8] Alternatively, vinblastine (B1199706) is a commonly used internal standard.[7][10] Perform a matrix effect evaluation during method validation.[8] | |
| Presence of Degradation Peaks in Chromatogram | Sample instability: The presence of extra peaks in the chromatogram may indicate the formation of degradation products like 4-deacetylvincristine.[13] | Review your sample handling and storage procedures to ensure they are optimized for vincristine stability (see "Low Vincristine Recovery" section). |
| Contamination: Contamination from glassware, solvents, or other sources can introduce interfering peaks. | Use high-purity solvents and thoroughly clean all glassware. Run blank samples to identify potential sources of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for handling vincristine samples?
A1: The optimal pH range for vincristine stability is between 3.5 and 5.5.[1][2] Solutions that raise or lower the pH outside of this range should be avoided as precipitation may occur at alkaline pH values.[2]
Q2: How should I protect my vincristine samples from light-induced degradation?
A2: It is crucial to protect vincristine samples from light throughout the entire sample preparation and analysis process. Use amber-colored vials or tubes, or wrap them in aluminum foil.[1] When diluted, vincristine is stable for up to 24 hours when protected from light, but only for 8 hours under normal light at 25°C.[1]
Q3: What are the recommended storage conditions for vincristine samples?
A3: For short-term storage during processing, keep samples on ice or refrigerated at 2-8°C.[1][3][4][6] For long-term storage, freezing at -20°C or -80°C is recommended.[7][8] Studies have shown that vincristine in processed samples is stable for up to 24 hours in a temperature-controlled autosampler at 4°C.[8]
Q4: What are the common degradation products of vincristine?
A4: Common degradation products of vincristine include 4-deacetylvincristine, an isomer of 4-deacetylvincristine, an isomer of vincristine, 4-deacetyl-3-deoxyvincristine, and N-formylleurosine.[13]
Q5: Which internal standard is recommended for vincristine analysis?
A5: Vinblastine is a commonly used internal standard for the analysis of vincristine due to its structural similarity.[7][10] If available, a stable isotope-labeled version of vincristine, such as ³H-vincristine, is the ideal internal standard, especially for LC-MS/MS analysis, as it can better account for matrix effects.[8]
Quantitative Data Summary
Vincristine Stability in Different Conditions
| Condition | Concentration | Matrix/Solvent | Temperature | Duration | Percent Remaining | Reference |
| In concentrate | 1 mg/mL and 5 mg/mL | Glass containers | 2-8°C and 15-25°C | 31 days | >99% | [6] |
| Diluted | 30 µg/mL | 0.9% NaCl in PE bags | 2-8°C and 15-25°C | 31 days | >99% | [6] |
| Admixture | Various | Elastomeric infusors | 2-6°C followed by 35°C | 14 days then 7 days | >95% | [3][4] |
| In plasma | Quality Control Samples | Mouse Plasma | 3 freeze-thaw cycles | N/A | No significant degradation | [8] |
| In dried blood spots | Low and High QC | DBS paper | 25°C | 4 months | Stable | [14] |
Sample Preparation Method Performance
| Extraction Method | Matrix | Internal Standard | Recovery | Linearity Range | LLOQ | Reference |
| Protein Precipitation (Acetonitrile) | Plasma | Vinblastine | >83% | 0.05-5.0 µg/mL | 0.2 mg/L | [10] |
| Solid-Phase Extraction (SPE) | Plasma | Vinblastine | Not specified | 0.18-180 ng/mL | 0.18 ng/mL | [10] |
| Protein Precipitation (Zinc Sulfate (B86663) in Methanol) | Serum | Not specified | Not specified | 5.0, 50.0, 250 ng/mL (QC levels) | Not specified | [12] |
| Dispersive Liquid-Liquid Microextraction | Plasma | Vinblastine | 88.4% | Not specified | 0.06 µg/L | [7] |
| Protein Precipitation | Mouse Plasma | ³H-vincristine | 88.4-107% | 2.5–250 ng/mL | 2.5 ng/mL | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation for Vincristine Analysis in Plasma
This protocol is a general guideline based on common practices for extracting vincristine from plasma samples.
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting: Transfer a known volume (e.g., 200 µL) of plasma into a clean microcentrifuge tube.[11]
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the internal standard working solution (e.g., 5 µg/mL vinblastine in methanol) to the plasma sample.[11]
-
Protein Precipitation: Add a precipitating agent, typically 2-3 volumes of ice-cold acetonitrile or methanol, to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[11]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase used for HPLC/LC-MS analysis.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Protocol 2: Solid-Phase Extraction (SPE) for Vincristine Analysis in Plasma
This protocol provides a general workflow for SPE, which can yield cleaner samples than protein precipitation.
-
Sample Pre-treatment: Perform steps 1-3 from the Protein Precipitation protocol. The plasma may require dilution with a weak buffer before loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a C18 cartridge) by passing a suitable solvent (e.g., methanol) followed by an equilibration solution (e.g., water or a weak buffer).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining vincristine.
-
Elution: Elute the vincristine from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute it in the mobile phase as described in the Protein Precipitation protocol (steps 9-10).
-
Analysis: Inject the sample for analysis.
Visualizations
References
- 1. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of vincristine sulfate, doxorubicin hydrochloride and etoposide phosphate admixtures in polyisoprene elastomeric pump supporting transition of the EPOCH regimen to outpatient care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of intravenous admixtures of doxorubicin and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Potential for deuterium-hydrogen exchange in Vincristine-d3-ester sulfate
Technical Support Center: Vincristine-d3-ester Sulfate (B86663)
Welcome to the technical support center for Vincristine-d3-ester sulfate. This guide provides detailed information, troubleshooting advice, and experimental protocols to address potential concerns regarding the stability of the deuterium (B1214612) labels, specifically the potential for deuterium-hydrogen (D-H) exchange during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is the deuterium-labeled form of Vincristine (B1662923) sulfate, commonly used as an internal standard in quantitative analysis by mass spectrometry (LC-MS).[1][2] The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. In most commercially available standards, these labels are located on the acetyl methyl group of the vindoline (B23647) portion of the molecule, a site that is not readily exchangeable.[3] The term "ester sulfate" refers to the sulfate salt form of the molecule, which is the standard pharmaceutical formulation.[1][2] Vincristine itself is a complex bis-indole alkaloid.[4][5]
Q2: Is there a significant risk of the deuterium labels exchanging with hydrogen from solvents like water or methanol (B129727) under typical experimental conditions?
A2: No, the risk of D-H exchange from the acetyl-d3 methyl group is extremely low under typical analytical conditions. The carbon-deuterium (C-D) bonds at this aliphatic position are strong and considered non-labile.[6] Hydrogen-deuterium exchange primarily occurs with "labile" protons, such as those attached to oxygen (O-H), nitrogen (N-H), or sulfur (S-H).[6][7] Facilitating the exchange of non-labile C-H or C-D bonds requires harsh conditions such as the presence of a catalyst, high pressure, or extreme temperatures, which are not encountered in routine sample preparation and LC-MS analysis.[6]
Q3: Under what conditions could the stability of this compound be compromised?
A3: While the deuterium labels themselves are very stable, the overall Vincristine molecule can degrade under certain conditions, which may be misinterpreted as label instability. Vincristine sulfate is most stable in acidic to neutral solutions (pH 3.5-7.0).[8][9][10] Exposure to strongly basic conditions (e.g., pH > 8.5) or high temperatures for prolonged periods can lead to chemical degradation.[11][12] Degradation products may include 4-deacetylvincristine or other isomers.[11][12] Additionally, strong oxidizing agents can degrade the molecule.[13]
Q4: How should I properly store and handle this compound solutions to ensure isotopic and chemical stability?
A4: For optimal stability, stock solutions should be prepared in a suitable solvent such as methanol or acetonitrile (B52724) and stored frozen (-20°C or -80°C).[3] Working solutions, especially aqueous ones, should be prepared fresh. If short-term storage is necessary, they should be kept refrigerated (2-8°C) and protected from light.[14] The pH of aqueous solutions should be maintained in the acidic to neutral range (pH 4-7).[15] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
Problem: My LC-MS analysis shows a significant peak at the mass of non-deuterated (d0) Vincristine in my d3-labeled internal standard.
This is the most common issue encountered and is rarely due to true D-H exchange. The workflow below can help diagnose the root cause.
Data Summary
The stability of the deuterium label on the acetyl group is exceptionally high under typical conditions. The primary concern is the chemical stability of the entire molecule.
| Parameter | Condition | Expected Label Stability (% d3 Remaining) | Notes |
| pH | 4.0 - 5.5 | > 99.9% | Optimal pH range for Vincristine sulfate chemical stability.[8][10] |
| 7.0 - 7.4 | > 99.9% | Generally stable, but degradation may begin over extended periods.[11] | |
| > 8.5 | > 99.9% | Significant risk of chemical degradation of the molecule, not D-H exchange.[11][12] | |
| Solvent | Acetonitrile, Methanol | > 99.9% | Standard organic solvents for storage and analysis.[3] |
| Aqueous Buffers | > 99.9% | Ensure pH is controlled within the stable range. | |
| Temperature | -20°C to 4°C | > 99.9% | Recommended storage conditions for solutions.[14] |
| Ambient (25°C) | > 99.9% | Stable for routine sample preparation (hours), but not for long-term storage.[9] | |
| > 40°C | > 99.9% | Increased risk of chemical degradation of the molecule.[11] |
Experimental Protocols
Protocol for Assessing the Stability of Vincristine-d3 in an Experimental Matrix
This protocol allows a user to confirm the stability of the deuterium label and the chemical integrity of the internal standard under their specific experimental conditions.
Methodology:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Prepare three sets of samples by spiking the Vincristine-d3 solution into your blank experimental matrix (e.g., buffer, plasma) to achieve the final concentration used in your assay.
-
-
Incubation:
-
Time Zero (T=0): Immediately process the first set of samples as described in Step 3. This will serve as your baseline control.
-
Time X (T=X): Incubate the second set of samples under the most extreme conditions of your experimental workflow (e.g., longest incubation time at the highest temperature).
-
Control: Keep the third set of samples refrigerated (4°C) for the same duration as the T=X samples.
-
-
Sample Processing & Quenching:
-
For all samples, stop any potential reaction or degradation by performing a protein precipitation/extraction step.
-
A typical method is to add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and acidic pH will effectively "quench" the sample and improve stability.[6][16]
-
Vortex the samples thoroughly, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial or 96-well plate for analysis.
-
-
LC-MS Analysis & Data Interpretation:
-
Analyze all samples using your validated LC-MS/MS method.
-
Monitor the mass transitions for both Vincristine-d3 and d0-Vincristine.
-
Interpretation: Compare the peak area of the d0 signal relative to the d3 signal in the T=X samples versus the T=0 samples. A significant increase in the d0/d3 ratio in the T=X sample compared to the T=0 sample would suggest an issue. However, based on chemical principles, this is more likely to be degradation or presence of a contaminant than true D-H exchange. If the overall response of the d3 peak decreases significantly while the d0/d3 ratio remains constant, this indicates chemical degradation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. Hydrogen/Deuterium eXchange Mass Spectrometry - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. akademiamedycyny.pl [akademiamedycyny.pl]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
Validation & Comparative
The Gold Standard: A Comparative Guide to Bioanalytical Method Validation Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the quality of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, and offers detailed methodologies for key validation experiments in line with global regulatory expectations.
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely considered the "gold standard" in bioanalysis.[1] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the analyte, with a slight increase in mass. This near-identical nature is the key to its superior performance, allowing it to closely mimic the analyte's behavior throughout the analytical process, from sample extraction to detection.[2][3] This mimicry provides effective compensation for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[2][4]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which advocates for the use of SIL-IS, like deuterated standards, to enhance assay performance.[5][6][7]
Performance Showdown: Deuterated vs. Analog Internal Standards
The most common alternative to a deuterated internal standard is a structural analog. While often more readily available and less expensive, structural analogs have different chemical and physical properties from the analyte.[1] This can lead to variations in extraction recovery, chromatographic retention time, and ionization response, ultimately compromising the accuracy and precision of the results.[1][8]
A study on the analysis of the immunosuppressant drug sirolimus in whole blood clearly illustrates the performance disparity between a deuterated internal standard (d-Siro) and a structural analog (everolimus).
Table 1: Comparison of Assay Performance for Sirolimus using Deuterated and Analog Internal Standards
| Performance Parameter | Deuterated IS (d-Siro) | Analog IS (Everolimus) |
| Accuracy (% Bias) | Within ±5%[9] | Can exceed ±15%[9] |
| Precision (%CV) | Typically <10%[9] | Can be >15%[9] |
| Matrix Effect (% Difference between Analyte and IS) | Effectively compensated (<5%)[9] | Inconsistent compensation (>20%)[9] |
The data unequivocally demonstrates that the deuterated internal standard provides significantly better accuracy and precision, primarily by more effectively compensating for the matrix effect.
The Advantage of Stable Isotope Labeling
Deuterated standards are a subset of stable isotope-labeled internal standards. Other isotopes like ¹³C and ¹⁵N can also be used. While ¹³C-labeled standards may offer a theoretical advantage in avoiding potential chromatographic shifts sometimes observed with deuterated compounds, deuterated standards often provide a more cost-effective solution with excellent performance.[2][4]
Table 2: General Performance Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated IS | - Closely mimics analyte behavior- Excellent compensation for matrix effects- Cost-effective compared to other SIL-IS[2] | - Potential for chromatographic shifts- Possibility of H/D back-exchange |
| ¹³C or ¹⁵N Labeled IS | - Minimal chromatographic shift- Lower risk of isotopic exchange | - Generally more expensive to synthesize[3] |
| Structural Analog IS | - Often readily available- Lower cost | - Different physicochemical properties- Inconsistent compensation for matrix effects and recovery[1] |
Experimental Protocols for Bioanalytical Method Validation
Rigorous validation is essential to ensure a bioanalytical method is fit for its intended purpose.[5] The following are detailed protocols for critical validation experiments when using a deuterated internal standard, based on the principles of the ICH M10 guideline.[6][10]
Stock and Working Solution Preparation
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[5]
Protocol:
-
Prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the deuterated IS at a constant concentration to be added to all samples (calibrators, QCs, and study samples).
Calibration Curve
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.[5]
Protocol:
-
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte, covering the expected range of the study samples.
-
Add the deuterated internal standard working solution to each calibration standard.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio of the analyte to the deuterated IS against the nominal concentration of the analyte and determine the best-fit regression model.
Accuracy and Precision
Objective: To demonstrate the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter (precision).[11]
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Analyze at least five replicates of each QC concentration in at least three separate analytical runs.
-
Calculate the percent bias for accuracy and the percent coefficient of variation (%CV) for precision.
-
Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% at LLOQ). For precision, the %CV should not exceed 15% (20% at LLOQ).[10][12]
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the deuterated IS.[6][10]
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into the mobile phase or an appropriate solvent.[1][6]
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and deuterated IS are spiked into the final extract.[1]
-
Set C (Pre-Spiked Matrix): Analyte and deuterated IS are spiked into the blank matrix before the extraction process.[1]
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF) by comparing the peak response of the analyte in the presence of matrix (Set B) to the peak response in a neat solution (Set A). The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.
-
Acceptance Criteria: The IS-normalized matrix factor should be within a specified range (e.g., 0.85 to 1.15) to demonstrate effective compensation.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[6]
Protocol:
-
Analyze QC samples after subjecting them to specific conditions, including:
-
Freeze-Thaw Stability: Multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for a specified period.
-
Long-Term Stability: Frozen at the intended storage temperature for an extended period.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
Compare the concentrations of the stability samples against freshly prepared calibration standards.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[10]
Visualizing the Workflow and Rationale
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pref.wakayama.lg.jp [pref.wakayama.lg.jp]
- 11. anivet.au.dk [anivet.au.dk]
- 12. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Comparing Vincristine-d3-ester sulfate with other vincristine analogs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Vincristine-d3-ester sulfate (B86663) and other key vincristine (B1662923) analogs. This document synthesizes available preclinical data to inform research and development decisions.
While direct comparative performance data for Vincristine-d3-ester sulfate is not publicly available, as it is primarily utilized as a deuterated internal standard for analytical purposes, this guide provides a comprehensive comparison of well-characterized vincristine analogs: vincristine, vinblastine (B1199706), and vinorelbine (B1196246). Understanding the nuances of these established compounds can offer valuable insights into the potential characteristics of deuterated analogs. Deuteration, the substitution of hydrogen with deuterium, can potentially alter a drug's pharmacokinetic profile, affecting its metabolism and half-life.
Mechanism of Action: A Shared Path
Vincristine and its analogs are potent anti-cancer agents that exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. These vinca (B1221190) alkaloids bind to β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the microtubule assembly leads to the arrest of the cell cycle in the metaphase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data on the in vitro cytotoxicity and human pharmacokinetics of key vincristine analogs.
Table 1: In Vitro Cytotoxicity of Vincristine Analogs (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Vincristine | L1210 | Mouse Leukemia | 4.4 |
| S49 | Mouse Lymphoma | 5 | |
| Neuroblastoma | Mouse Neuroblastoma | 33 | |
| HeLa | Human Cervical Cancer | 1.4 | |
| HL-60 | Human Leukemia | 4.1 | |
| Vinblastine | L1210 | Mouse Leukemia | 4.0 |
| S49 | Mouse Lymphoma | 3.5 | |
| Neuroblastoma | Mouse Neuroblastoma | 15 | |
| HeLa | Human Cervical Cancer | 2.6 | |
| HL-60 | Human Leukemia | 5.3 |
Data sourced from a study on the differential activity of vincristine and vinblastine against cultured cells.[2][3]
Table 2: Comparative Human Pharmacokinetics of Vincristine Analogs
| Parameter | Vincristine | Vinblastine | Vinorelbine |
| Terminal Half-life (t½) | 85 ± 69 hours | 25 ± 7 hours | 27.7 to 43.6 hours |
| Plasma Clearance | 0.106 L/kg/hr | 0.740 L/kg/hr | High, approaching hepatic blood flow |
| Volume of Distribution (Vd) | Large | Large | Large |
This data highlights the significant differences in the pharmacokinetic profiles of these analogs, which can influence their efficacy and toxicity.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of anti-cancer compounds. Below are standard protocols for assessing the in vitro cytotoxicity and in vivo efficacy of vinca alkaloids.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the vinca alkaloid and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
In Vivo Efficacy Evaluation: Xenograft Model
Xenograft models are instrumental in assessing the anti-tumor activity of compounds in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Protocol:
-
Cell Preparation: Culture the desired cancer cell line to 70-80% confluency. Harvest and resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.[9]
-
Animal Implantation: Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the vinca alkaloid and vehicle control according to the desired dosing schedule and route (e.g., intravenous injection).[9]
-
Efficacy Assessment: Measure tumor volume and mouse body weight 2-3 times per week. The study endpoint is typically when tumors in the control group reach a predetermined size.[10]
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.
Visualizing the Biological Context
To better understand the mechanisms and workflows involved in vinca alkaloid research, the following diagrams are provided.
References
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. The clinical pharmacokinetics of vinorelbine (Navelbine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Precision in Vincristine Quantification: A Comparative Guide to Internal Standard-Based Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of vincristine (B1662923), a potent anti-cancer agent, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This guide provides a comparative analysis of various analytical methods employing internal standards for vincristine quantification, with a focus on their reported accuracy and precision, supported by experimental data from published studies.
The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, as it compensates for variations in sample preparation and instrument response. In the context of vincristine analysis, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of IS significantly impacts the reliability of the results. The most common internal standards for vincristine quantification are its deuterated analog, [²H₃]-vincristine (vincristine-d₃), and structurally similar vinca (B1221190) alkaloids like vinblastine (B1199706) and vinorelbine (B1196246).
Comparative Performance of Vincristine Quantification Methods
The following tables summarize the performance of different LC-MS/MS methods for vincristine quantification, highlighting key validation parameters such as precision (expressed as Relative Standard Deviation, %RSD) and accuracy (expressed as a percentage of the nominal value or relative error, %RE).
| Method Overview | Internal Standard | Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | [²H₃]-Vincristine | Mouse Plasma | up to 250 ng/mL | 2.5 ng/mL | [1] |
| LC-ESI-MS/MS | Vincristine-d₃ | Human Plasma | 0.5 - 100 ng/mL | 0.5 ng/mL | [2] |
| LC-MS/MS | Deuterated Isotopes | Human Plasma | 0.1 - 40 ng/mL | Not Specified | [3] |
| LC-ESI-MS/MS | Vinblastine | Human Plasma | Not Specified | 12 pg/mL | [4] |
| LC-MS/MS | Vinblastine | Human Plasma | 0.1 - 500 ng/mL | Not Specified | [5][6] |
| LC-MS/MS | Vinblastine | Human Serum | 1.0 - 250 ng/mL | 0.67 ng/mL | [7] |
| LC/MS/MS | Vinblastine | Human Plasma | up to 50.0 ng/mL | 0.25 ng/mL | [8] |
| UPLC-MS/MS | Vinorelbine | Dried Blood Spot | 0.6 - 100 ng/mL | 0.6 ng/mL (VCR) | [9] |
| Accuracy and Precision Data | Internal Standard | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LC-MS/MS | [²H₃]-Vincristine | Mouse Plasma | < 15% | < 15% | 91.7 - 107% | 91.7 - 107% | [1] |
| LC-ESI-MS/MS | Vincristine-d₃ | Human Plasma | Within acceptable criteria | Within acceptable criteria | 97.4% (at LLOQ) | Within acceptable criteria | [2] |
| LC-MS/MS | Deuterated Isotopes | Human Plasma | ≤ 10.6% | ≤ 10.6% | Within ± 12.4% | Within ± 12.4% | [3] |
| LC-ESI-MS/MS | Vinblastine | Human Plasma | < 9.6% | < 10.9% | 106.8 ± 9.6% | 90.9 ± 10.9% | [4] |
| LC-MS/MS | Vinblastine | Human Plasma | 1.2% - 6.8% | 1.2% - 6.8% | 0.01% - 6.1% deviation | 0.01% - 6.1% deviation | [5][6] |
| LC-MS/MS | Vinblastine | Human Serum | < 15% | < 15% | Within acceptable criteria | Within acceptable criteria | [7] |
| LC/MS/MS | Vinblastine | Human Plasma | 6.3% - 10% | 3.8% - 9.7% | 91.9% - 100.8% | 93.5% - 100.5% | [8] |
| UPLC-MS/MS | Vinorelbine | Dried Blood Spot | 3.60% - 8.59% | 6.63% - 8.49% | 93.35% - 110.17% | 95.88% - 108.54% | [9] |
Experimental Workflow for Vincristine Quantification
The general workflow for quantifying vincristine in biological matrices using an internal standard and LC-MS/MS is depicted below. This process involves sample collection, addition of the internal standard, sample preparation to isolate the analyte, chromatographic separation, and detection by mass spectrometry.
Figure 1. General workflow for vincristine quantification with an internal standard.
Detailed Experimental Protocols
Below are detailed methodologies from selected studies, providing insights into the specific conditions that yield high accuracy and precision.
Method 1: Using a Deuterated Internal Standard ([²H₃]-Vincristine) in Mouse Plasma[1]
-
Sample Preparation: A simple protein precipitation method is employed.
-
Chromatography: Separation is achieved on an Accucore aQ column with a gradient mobile phase delivered at a flow rate of 0.4 mL/min. The total run time is 2.2 minutes.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with scheduled multiple reaction monitoring (MRM).
Method 2: Using Vinblastine as an Internal Standard in Human Plasma[4]
-
Sample Preparation: Plasma samples undergo extraction with methylene (B1212753) chloride after acidification with trichloroacetic acid.
-
Chromatography: An Inertsil ODS-3 C18 column (2.1 x 150 mm, 5-µm particle size) is used with a gradient elution over a 20-minute run time. The mobile phase consists of 0.2% formic acid in water and an organic solvent.[4]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is used, with multiple reaction monitoring for vincristine and vinblastine. The MRM transitions monitored are m/z 413.2 → 362.2 for vincristine and m/z 406.3 → 271.7 for vinblastine.[4]
Method 3: Using Vinorelbine as an Internal Standard in Dried Blood Spots[9]
-
Sample Preparation: M1 extraction from dried blood spot samples is enhanced by adding 0.2% formic acid to the extraction solvent.
-
Chromatography: An UPLC system with a gradient elution of mobile phase A (20:80 v/v methanol-0.2% formic acid in water) and mobile phase B (80:20 v/v methanol-0.2% formic acid in water) is used at a flow rate of 0.4 mL/min, with a total run time of 5 minutes.
-
Mass Spectrometry: Detection is carried out using electrospray ionization in the positive ion mode.
Conclusion
The selection of an appropriate internal standard and a well-validated LC-MS/MS method are critical for the reliable quantification of vincristine in biological matrices. Deuterated vincristine offers the advantage of having nearly identical chemical and physical properties to the analyte, often leading to excellent accuracy and precision. However, structurally similar compounds like vinblastine and vinorelbine have also been successfully used and validated, providing viable and often more accessible alternatives. The data presented in this guide demonstrates that with careful method development and validation, high levels of accuracy and precision can be achieved, ensuring the quality and integrity of pharmacokinetic and clinical data.
References
- 1. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Vincristine Quantification: A Comparative Analysis of Internal Standards
A detailed comparison of analytical methods for the quantification of the chemotherapeutic agent vincristine (B1662923) reveals the superior linearity and reliability of calibration curves when employing a stable isotope-labeled internal standard over structurally similar analogs. This guide provides researchers, scientists, and drug development professionals with a comparative overview of published data, underscoring the importance of internal standard selection in bioanalytical assays.
The accurate quantification of vincristine, a potent vinca (B1221190) alkaloid used in cancer therapy, is critical due to its narrow therapeutic index and potential for significant toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, offering high sensitivity and specificity. A key element in achieving reliable quantification is the choice of an appropriate internal standard (IS) to compensate for variations during sample preparation and analysis. This guide compares the performance of methods using a stable isotope-labeled (SIL) internal standard, specifically deuterated vincristine ([²H₃]-vincristine or vincristine-d₃), against those using a structural analog, most commonly vinblastine (B1199706).
Comparative Performance of Internal Standards
The use of a SIL internal standard is widely recognized for its ability to closely mimic the analyte of interest throughout the analytical process, from extraction to ionization, thereby providing more accurate and precise results.[1][2] Data from multiple studies consistently demonstrate excellent linearity (R² > 0.99) for vincristine calibration curves when a deuterated vincristine internal standard is used.[3][4][5] While methods employing vinblastine as an internal standard also report acceptable linearity, the potential for differences in extraction recovery and ionization efficiency between vincristine and vinblastine can introduce variability.[6][7][8]
The following table summarizes the performance characteristics of various LC-MS/MS methods for vincristine quantification, highlighting the internal standard used.
| Internal Standard | Analyte | Matrix | Linear Range (ng/mL) | R² | LLOQ (ng/mL) | Reference |
| [²H₃]-Vincristine | Vincristine | Mouse Plasma | 2.5 - 250 | > 0.99 | 2.5 | [3][5] |
| Vincristine-d₃ | Vincristine | Human Plasma | 0.5 - 100 | > 0.99 | 0.5 | [4] |
| Deuterated Isotopes | Vincristine | Human Plasma | 0.1 - 40 | Not Specified | 0.1 | [9] |
| Vinblastine | Vincristine | Human Serum | 1.0 - 250 | > 0.996 | 0.67 | [6] |
| Vinblastine | Vincristine | Human Plasma | 0.25 - 50 | Linear | 0.25 | [7][10] |
| Vinblastine | Vincristine | Human Plasma | 0.1 - 500 | > 0.99 | 0.1 | [8] |
| Vinblastine | Vincristine | Human Plasma | Not Specified | Not Specified | 0.012 | [11] |
LLOQ: Lower Limit of Quantification; R²: Coefficient of Determination
Experimental Workflow and Protocols
The general workflow for the quantification of vincristine in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard is integrated early in the process to ensure accurate tracking throughout.
Caption: Experimental workflow for vincristine quantification using a stable isotope-labeled internal standard.
Detailed Experimental Protocols
Below are representative protocols for the quantification of vincristine using either a stable isotope-labeled or a structural analog internal standard.
Method 1: Stable Isotope-Labeled Internal Standard ([²H₃]-Vincristine)
This protocol is adapted from a method for the rapid quantification of vincristine in mouse plasma.[3][5]
-
Sample Preparation:
-
To a 5 µL plasma sample, add the internal standard, [²H₃]-vincristine.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Calibration Curve:
-
Prepare calibration standards by spiking blank plasma with known concentrations of vincristine, ranging from 2.5 to 250 ng/mL.[3]
-
Process the standards alongside the samples.
-
Construct the calibration curve by plotting the peak area ratio of vincristine to [²H₃]-vincristine against the nominal concentrations.
-
Method 2: Structural Analog Internal Standard (Vinblastine)
This protocol is based on a method for the determination of vincristine in human serum.[6]
-
Sample Preparation:
-
To a serum sample, add the internal standard, vinblastine.
-
Perform protein precipitation.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Calibration Curve:
-
Prepare calibration standards in blank serum over a concentration range of 1.0 to 250 ng/mL.[6]
-
Construct the calibration curve by plotting the peak area ratio of vincristine to vinblastine against the known concentrations.
-
Conclusion
The selection of an internal standard is a critical decision in the development of robust bioanalytical methods for vincristine. The data strongly supports the use of a stable isotope-labeled internal standard, such as deuterated vincristine, to achieve the highest degree of accuracy and precision. The near-identical physicochemical properties of the SIL IS to the analyte ensure superior compensation for experimental variability, leading to highly linear and reliable calibration curves. While structural analogs like vinblastine can be used, they may introduce a greater potential for analytical error. For researchers requiring the most dependable data for pharmacokinetic studies and therapeutic drug monitoring of vincristine, the adoption of a stable isotope-labeled internal standard is highly recommended.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Limit of Detection and Quantification for Vincristine
For researchers, scientists, and drug development professionals, the accurate determination of vincristine (B1662923) concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comparative overview of different analytical methodologies for quantifying vincristine, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). Experimental data from various studies are presented to aid in the selection of the most appropriate method based on sensitivity and analytical requirements.
Quantitative Data Summary
The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for vincristine obtained by different analytical techniques as reported in various studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Serum | 0.075 ng/mL | 0.228 ng/mL | [1] |
| LC-ESI-MS/MS | Human Plasma | 6 pg/mL (0.006 ng/mL) | 12 pg/mL (0.012 ng/mL) | [2][3] |
| LC-ESI-MS/MS | Human Plasma | Not Reported | 0.5 ng/mL | [4][5] |
| LC-MS/MS | Human Plasma | 0.09 ng/mL | 0.18 ng/mL | [6] |
| HPLC-UV | Human Plasma | Not Reported | 28.6 ng/mL | [7] |
| UPLC-MS/MS | Human Urine | Not Reported | 0.5 ng/mL | [8] |
| HPLC-UV with Microextraction | Human Plasma | 0.02 µg/L (0.02 ng/mL) | 0.06 µg/L (0.06 ng/mL) | [9] |
| HPLC-UV | Pharmaceutical Preparations | 0.465 µg/mL (465 ng/mL) | 1.410 µg/mL (1410 ng/mL) | [10] |
Note: pg/mL (picograms per milliliter), ng/mL (nanograms per milliliter), µg/L (micrograms per liter), µg/mL (micrograms per milliliter).
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results and for the validation of new analytical methods. Below are summaries of the experimental protocols from the cited studies.
1. LC-MS/MS for Vincristine in Human Serum [1]
-
Sample Preparation: To a 200 µL aliquot of centrifuged serum, 20 µL of the internal standard solution (vinblastine in methanol (B129727)/water) and 80 µL of zinc sulphate solution (in methanol) were added. The mixture was vortexed and centrifuged. 200 µL of the supernatant was then injected into the LC-MS/MS system.
-
Chromatography: A Kinetex® column was used with a mobile phase consisting of 25 mM acetic acid and 0.3% formic acid in water (A) and methanol (B) in a gradient elution mode. The flow rate was 0.3 mL/min.
-
Mass Spectrometry: Detection was performed using a mass spectrometer with positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.
2. LC-ESI-MS/MS for Vincristine in Human Plasma [2][3]
-
Sample Preparation: Vincristine and the internal standard (vinblastine) were extracted from plasma using methylene (B1212753) chloride after acidification with trichloroacetic acid (TCAA).
-
Chromatography: An Inertsil ODS-3 C18 column (2.1 x 150 mm, 5 µm particle size) was used. A gradient elution was performed with a mobile phase composed of 0.2% formic acid in water and methanol over a 20-minute run time.
-
Mass Spectrometry: ESI-MS/MS was used for detection in the MRM mode. The ion transitions monitored were m/z 413.2 → 362.2 for vincristine and m/z 406.3 → 271.7 for the internal standard, vinblastine.
3. HPLC-UV for Vincristine in Human Plasma [7]
-
Sample Preparation: Solid-phase extraction (SPE) was employed using BondElut CBA cartridges to extract vincristine from plasma. Vinblastine was used as the internal standard.
-
Chromatography: A Waters Symmetry C8 analytical column (250 mm x 4.6 mm i.d.) with a Waters Delta-Pak ODS guard column was used. The mobile phase consisted of 34.9% water with 0.1% diethylamine (B46881) (pH 7.0), 40% acetonitrile, and 25% methanol, pumped isocratically at 1.0 ml/min.
-
Detection: UV detection was performed at a wavelength of 297 nm.
Visualizing Methodologies and Pathways
To better understand the experimental processes and the mechanism of action of vincristine, the following diagrams have been generated.
Caption: General experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: Simplified signaling pathway of Vincristine's mechanism of action leading to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a high-performance liquid chromatographic assay method for quantification of total vincristine sulfate in human plasma following administration of vincristine sulfate liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an UPLC-MS-MS Method for Quantitative Analysis of Vincristine in Human Urine After Intravenous Administration of Vincristine Sulfate Liposome Injection [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Vincristine Bioanalysis: Insights from Multiple Laboratory Validations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for vincristine (B1662923), drawing upon data from various published studies. While a formal inter-laboratory comparison study was not identified in the public domain, this document synthesizes and contrasts the methodologies and performance characteristics of several independently validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This "virtual" comparison offers valuable insights for researchers and clinicians involved in the pharmacokinetic analysis and therapeutic drug monitoring of vincristine.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of different LC-MS/MS methods developed for the quantification of vincristine in biological matrices. These tables facilitate a direct comparison of the sensitivity, precision, accuracy, and linearity achieved by various laboratories.
Table 1: Comparison of Vincristine Bioanalytical Method Performance
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 | Study 5 |
| Matrix | Mouse Plasma | Human Plasma | Human Plasma | Human Serum | Human Plasma |
| Internal Standard | [2H3]-vincristine | Vinblastine (B1199706) | Deuterated Isotopes | Vinblastine | Vinblastine |
| Linearity Range (ng/mL) | 2.5 - 250 | 0.1 - 500 | 0.1 - 40 | 1.0 - 250 | 0.25 - 50.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.5 | 0.1 | 0.1 | 0.67 | 0.25 |
| Intra-day Precision (% CV) | < 15% | 1.2% - 6.8% | ≤ 10.6% | < 15% | 6.3% - 10% |
| Inter-day Precision (% CV) | < 15% | 1.2% - 6.8% | ≤ 10.6% | < 15% | 3.8% - 9.7% |
| Intra-day Accuracy (%) | 91.7% - 107% | 93.9% - 106.1% | within ± 12.4% | Not Reported | 91.9% - 100.8% |
| Inter-day Accuracy (%) | 91.7% - 107% | 93.9% - 106.1% | within ± 12.4% | Not Reported | 93.5% - 100.5% |
| Extraction Recovery (%) | 88.4% - 107% | 90% - 95% | Not Reported | Not Reported | Not Reported |
Table 2: Comparison of Vincristine and M1 Metabolite Bioanalytical Method Performance
| Parameter | Study 6 | Study 7 |
| Matrix | Dried Blood Spot (DBS) | Human Plasma |
| Analytes | Vincristine and M1 | Vincristine and M1 |
| Internal Standard | Vinorelbine (B1196246) | Vinblastine |
| Linearity Range (ng/mL) | VCR: 0.6-100, M1: 0.4-100 | Not specified, LLOQ provided |
| Lower Limit of Quantification (LLOQ) | VCR: 0.6 ng/mL, M1: 0.4 ng/mL | VCR & M1: 12 pg/mL |
| Intra-day Precision (% CV) | VCR: 3.60-8.59, M1: 1.05-10.11 | within acceptable limits |
| Inter-day Precision (% CV) | VCR: 6.63-8.49, M1: 5.78-8.91 | within acceptable limits |
| Intra-day Accuracy (%) | VCR: 93.35-110.17, M1: 93.10-117.17 | 106.8 ± 9.6 |
| Inter-day Accuracy (%) | VCR: 95.88-108.54, M1: 99.66-111.21 | 90.9 ± 10.9 |
| Extraction Recovery (%) | VCR: 35.3-39.4, M1: 10.4-13.4 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical results. Below are summaries of the experimental protocols from the cited studies.
Method 1: Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS [1]
-
Sample Preparation: A protein precipitation method was used. 5 µL of plasma was mixed with 40 µL of internal standard working solution and 55 µL of methanol (B129727). After vortexing and centrifugation, 75 µL of the supernatant was injected into the LC-MS/MS system.[1]
-
Chromatography: Separation was performed on an Accucore aQ column with a gradient mobile phase at a flow rate of 0.4 mL/min. The total run time was 2.2 minutes.[1]
-
Mass Spectrometry: Detection was carried out using a mass spectrometer in positive ion mode.[1]
Method 2: Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry [2]
-
Sample Preparation: Plasma proteins were precipitated. The sample cleanup was then performed online using a perfusion column.[2]
-
Chromatography: An analytical phenyl LC column was used for separation.[2]
-
Mass Spectrometry: Quantification was performed in multiple reaction monitoring (MRM) mode using the transitions m/z 825.3 → 765.3 for vincristine and m/z 811.3 → 751.3 for the internal standard, vinblastine.[2]
Method 3: A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS [3]
-
Sample Preparation: Liquid-liquid extraction was performed using tert-butyl methyl ether (TBME).[3]
-
Chromatography: A C18 column (50 × 2.1 mm ID, 5 µm) was used with a gradient elution over a 5-minute run time.[3]
-
Mass Spectrometry: An API4000 triple quadrupole mass spectrometer was operated in positive ion mode.[3]
Method 4: The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics [4][5]
-
Chromatography: Chromatographic separation was achieved on a Kinetex® column with a mobile phase consisting of 25 mM acetic acid and 0.3% formic acid (A) and methanol (B) in a gradient elution at a flow rate of 0.3 mL/min.[5]
-
Mass Spectrometry: The analysis was performed using multiple reaction monitoring under positive electrospray ionization.[5]
Method 5: Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples [6]
-
Sample Preparation: 200 µL of plasma was used, with vinblastine as the internal standard.[6]
-
Chromatography: Separation was achieved on a C8 HPLC column (Phenomenex Luna 50 mm x 2.0 mm, 3.0 µm) with a mobile phase gradient at a flow rate of 0.2 ml/min. The total run time was 8 minutes.[6]
-
Mass Spectrometry: Quantification was performed using the transition of m/z 825.4 → 765.4 for vincristine and m/z 811.4 → 751.4 for vinblastine.[6]
Method 6: Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS [7]
-
Sample Preparation: 6 mm discs were punched from dried blood spots and extracted. The extraction of the M1 metabolite was improved by adding 0.2% formic acid to the extraction solvent.[7]
-
Chromatography: An Inertsil ODS-3 C18 column (5 µm, 3.0 x 150 mm) was used with a gradient elution of mobile phase A (methanol-0.2% formic acid in water, 20:80 v/v) and mobile phase B (methanol-0.2% formic acid in water, 80:20 v/v) at a flow rate of 0.4 mL/min. The total run time was 5 minutes.[7]
-
Mass Spectrometry: Analytes were ionized by electrospray ionization in positive ion mode.[7]
Method 7: Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry [8]
-
Sample Preparation: Vincristine, its M1 metabolite, and the internal standard (vinblastine) were extracted from plasma using methylene (B1212753) chloride after acidification with trichloroacetic acid.[8]
-
Chromatography: An Inertsil ODS-3 C18 column (2.1 x 150 mm, 5 µm particle size) was used with a gradient elution over a 20-minute run time.[8]
-
Mass Spectrometry: Detection was performed using multiple reaction monitoring for vinblastine (m/z 406.3 → 271.7), vincristine (m/z 413.2 → 362.2), and M1 (m/z 397.3 → 376.2).[8]
Visualizations
The following diagrams illustrate a typical experimental workflow for vincristine bioanalysis and the metabolic pathway of the drug.
Vincristine primarily undergoes metabolism by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to form its major metabolite, M1.[9][10][11] Both the parent drug and its metabolite are then primarily eliminated through biliary and fecal excretion.[9][11] The genetic polymorphism of CYP3A5 can lead to inter-individual variability in vincristine clearance.[10]
References
- 1. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - University of Tasmania - Figshare [figshare.utas.edu.au]
- 3. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics [mdpi.com]
- 6. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Harmonized Approach: FDA and ICH Guidelines for Bioanalytical Method Validation
A comprehensive guide for researchers, scientists, and drug development professionals on the harmonized standards for bioanalytical method validation set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This document provides a detailed comparison of the key validation parameters, experimental protocols, and acceptance criteria to ensure data integrity and support regulatory submissions.
In a significant step towards global harmonization, the FDA has largely adopted the ICH M10 guideline on bioanalytical method validation.[1][2] This alignment aims to streamline the drug development process by providing a unified set of recommendations for the validation of bioanalytical methods used to quantify drugs and their metabolites in biological matrices.[3][4][5] Adherence to these principles is critical for ensuring the quality and consistency of bioanalytical data that forms the basis for regulatory decisions on the safety and efficacy of new drugs.[3][5]
Core Principles of Bioanalytical Method Validation
The fundamental objective of bioanalytical method validation is to demonstrate that a specific analytical method is suitable for its intended purpose.[3][5] This involves a series of experiments to evaluate the method's performance characteristics. A full validation is required when a new bioanalytical method is established, while partial validation may be appropriate for minor modifications to a validated method.[6]
Comparison of Key Bioanalytical Validation Parameters
The following table summarizes the key performance characteristics and acceptance criteria for bioanalytical method validation as per the harmonized ICH M10 guideline, which is recognized by the FDA. The criteria are presented for both chromatographic assays (e.g., LC-MS) and ligand-binding assays (e.g., ELISA).
| Validation Parameter | Chromatographic Assays (CA) | Ligand-Binding Assays (LBA) |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[7] | The mean value should be within ±20% of the nominal value, except at the LLLOQ and Upper Limit of Quantification (ULOQ), where it should be within ±25%.[8] |
| Precision | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[7] | The CV should not exceed 20%, except at the LLOQ and ULOQ, where it should not exceed 25%.[8] |
| Selectivity | The response of interfering components should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the Internal Standard (IS) response.[5] | The response of interfering components should be below the LLOQ in at least 80% of the individual sources tested.[8] |
| Sensitivity (LLOQ) | The analyte peak should be identifiable, discrete, and reproducible with a response at least 5 times the response of the blank matrix. Accuracy and precision criteria must be met. | The LLOQ is the lowest standard on the calibration curve that meets the accuracy and precision criteria. |
| Carry-Over | The response in a blank sample following a high concentration sample (ULOQ) should not be greater than 20% of the LLOQ and 5% for the IS.[8] | The response in a blank sample following a ULOQ sample should be evaluated and its impact on the study results should be assessed. |
| Stability | The mean concentration at each QC level should be within ±15% of the nominal concentration.[8] | The mean concentration at each QC level should be within ±20% of the nominal concentration. |
| Dilution Integrity | The accuracy and precision of diluted samples should be within ±15%.[8] | The accuracy and precision of diluted samples should be within ±20%. |
Experimental Protocols for Key Validation Parameters
Detailed methodologies are crucial for the consistent and reliable execution of validation experiments. Below are the protocols for some of the key validation parameters.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For intra-assay (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-assay (between-run) accuracy and precision, analyze at least three analytical runs on at least two different days.
-
Calculate the mean concentration, the percentage of deviation from the nominal concentration (for accuracy), and the coefficient of variation (CV) for each QC level.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Obtain blank matrix samples from at least six different sources.
-
Analyze these blank samples to check for any interfering peaks at the retention time of the analyte and the internal standard (for chromatographic methods) or for non-specific binding (for ligand-binding assays).
-
Spike the blank matrices with the analyte at the LLOQ and analyze to ensure that the interference does not affect the quantification of the analyte.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after they have been subjected to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that simulates the sample handling time in the laboratory.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.
-
Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and internal standard at their storage temperature.
Visualizing the Bioanalytical Method Validation Process
To better understand the logical flow and relationships within the bioanalytical method validation process, the following diagrams have been created using Graphviz.
Caption: Bioanalytical Method Validation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.com [worldwide.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. gtfch.org [gtfch.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
A Head-to-Head Battle of Internal Standards: Vincristine-d3-ester sulfate vs. a Structural Analog for Bioanalytical Quantification
A detailed comparison for researchers, scientists, and drug development professionals in the precise quantification of Vincristine (B1662923).
The accurate quantification of vincristine, a potent anti-cancer agent, in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The gold standard for such sensitive analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations. The two main choices for an IS for vincristine analysis are its stable isotope-labeled counterpart, Vincristine-d3, and its structural analogs, most commonly Vinblastine. This guide provides a comprehensive comparison of Vincristine-d3-ester sulfate (B86663) and a common structural analog, Vinblastine, as internal standards for vincristine quantification.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as Vincristine-d3, are considered the "gold standard" in quantitative mass spectrometry.[1][2] These compounds are chemically identical to the analyte but have a few hydrogen atoms replaced by deuterium. This results in a mass shift, allowing the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave almost identically during extraction and ionization.
The Practical Alternative: Structural Analogs
Structural analogs are compounds with a similar chemical structure to the analyte. For vincristine, a common structural analog used as an internal standard is vinblastine.[3][4][5] Vinblastine is also a vinca (B1221190) alkaloid and shares a similar core structure with vincristine, leading to comparable extraction efficiency and chromatographic behavior.[6] Another structural analog that has been utilized is vinorelbine (B1196246).[7]
Performance Data: A Side-by-Side Comparison
The following table summarizes the performance of LC-MS/MS methods for the quantification of vincristine using either a Vincristine-d3 internal standard or a structural analog. The data has been compiled from various studies to provide a comparative overview.
| Performance Metric | Method Using Vincristine-d3 | Method Using Vinblastine (Structural Analog) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[5][8] - 2.5 ng/mL[9] | 0.18 ng/mL[4] - 0.67 ng/mL[3][5] |
| Linearity (r²) | > 0.99[8][9] | ≥ 0.999[4] |
| Intra-day Precision (%RSD) | < 15%[9] | 1.2% - 6.8%[3] |
| Inter-day Precision (%RSD) | < 15%[9] | < 15%[3][5] |
| Accuracy | 91.7% - 107%[9] | 90.9% - 106.8%[5] |
| Extraction Recovery | 88.4% - 107%[9] | ~90%[3] |
| Matrix Effect | Not observed[5][8] / 108% - 110%[9] | Data not always explicitly reported |
Experimental Protocols: A Glimpse into the Lab
Below are representative experimental protocols for the quantification of vincristine using either Vincristine-d3 or Vinblastine as an internal standard.
Method 1: Using Vincristine-d3 as an Internal Standard[8][9]
-
Sample Preparation:
-
To a 50 µL plasma sample, add an internal standard solution of Vincristine-d3.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: Kinetex C18 column (2.1 mm × 50 mm, 1.7 μm).[5][8]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 25 mM acetic acid and 0.3% formic acid) and an organic solvent (e.g., methanol).[3]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
Method 2: Using Vinblastine as an Internal Standard[3][4]
-
Sample Preparation:
-
To a plasma sample, add an internal standard solution of Vinblastine.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be further purified using on-line solid-phase extraction.[4]
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient of an acidic aqueous solution and an organic solvent.
-
Mass Spectrometry: Atmospheric pressure chemical ionization (APCI) or Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
Key Considerations for Internal Standard Selection
The choice between a stable isotope-labeled internal standard and a structural analog depends on several factors, including cost, availability, and the specific requirements of the assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vincristine-d3-ester sulfate and Vincristine Sulfate for Analytical Applications
This guide provides a detailed comparison between Vincristine-d3-ester sulfate (B86663) and its non-deuterated counterpart, Vincristine (B1662923) Sulfate. The focus is on their application in analytical settings, particularly for researchers, scientists, and drug development professionals who require accurate quantification of vincristine in biological matrices. Vincristine-d3-ester sulfate serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays, offering superior accuracy and precision compared to other quantification methods.
Product Overview and Specifications
This compound is a deuterated form of Vincristine sulfate, an antineoplastic vinca (B1221190) alkaloid used in chemotherapy. The introduction of three deuterium (B1214612) atoms (d3) into the molecule results in a mass shift, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. It is designed to mimic the chemical and physical behavior of the analyte, Vincristine, during sample preparation and analysis, thus correcting for matrix effects and variability.
Vincristine sulfate, on the other hand, is the active pharmaceutical ingredient (API) and the target analyte in quantitative studies. Its accurate measurement in plasma or serum is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies due to its narrow therapeutic window and dose-dependent neurotoxicity.[1]
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Vincristine Sulfate |
| Synonyms | Leurocristine-d3-ester sulfate, NSC-67574-d3-ester sulfate | Leurocristine sulfate, Oncovin, VCR |
| CAS Number | 1217854-24-4[2][3] | 2068-78-2[4][5][6] |
| Molecular Formula | C46H55D3N4O14S[2] | C46H56N4O10·H2SO4[4][6] |
| Molecular Weight | 926.05 g/mol [2] | 923.04 g/mol [4][5] |
| Primary Use | Internal standard for quantitative analysis[7][8] | Anticancer chemotherapeutic agent, analytical standard[4][5][9] |
| Storage | -20°C, protect from light, stored under nitrogen[2][7] | -20°C, protect from light, sealed[4] |
Table 2: Typical Certificate of Analysis (CoA) Parameters
| Test | This compound (Typical Specification) | Vincristine Sulfate (Example Specification) |
| Appearance | White to off-white solid/crystalline powder | White to slightly yellow crystalline powder, hygroscopic[10] |
| Solubility | Soluble in DMSO, Water (with sonication), Methanol[2] | Freely soluble in water, soluble in methanol[10] |
| Identification (NMR) | Conforms to structure | Conforms to structure[6] |
| Identification (Mass Spec) | Conforms to structure (MH+: ~828.5 for free base) | Conforms to structure[6] |
| Purity (HPLC) | ≥95% | ≥98%[11] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3)[8] | Not Applicable |
Experimental Data and Performance Comparison
The primary application of this compound is as an internal standard in LC-MS/MS methods to quantify vincristine. Its utility is demonstrated by the linearity, precision, and accuracy of such assays.
Table 3: Performance of LC-MS/MS Method Using Vincristine-d3 Internal Standard
| Parameter | Performance Metric | Source |
| Linearity (r²) | > 0.99 | [1][12] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL in plasma | [1][12] |
| Intra- and Inter-batch Precision | Within ±15% | [1][13] |
| Intra- and Inter-batch Accuracy | Within ±15% of nominal value | [1][13] |
| Extraction Recovery | 88.4–107% | [12] |
| Matrix Effect | Minimal to no effect observed | [1][12] |
The data demonstrates that methods employing Vincristine-d3 as an internal standard are highly sensitive, specific, and reproducible for the quantification of vincristine in complex biological matrices like plasma.[1][12]
Experimental Protocols
Key Experiment: Quantification of Vincristine in Plasma via LC-MS/MS
This protocol outlines a typical method for determining the concentration of vincristine in plasma samples, a critical procedure in clinical and research settings.
1. Sample Preparation:
-
A small volume of plasma (e.g., 5-50 μL) is aliquoted.[1][12]
-
An internal standard solution (this compound in methanol/water) is added.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724) or by using zinc sulfate in methanol.[1][13]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, transferred to an autosampler vial, and injected into the LC-MS/MS system.[13]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Separation is achieved on a C18 analytical column (e.g., Kinetex C18 or Accucore aQ).[1][12] A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used.[12][13]
-
Mass Spectrometric Detection: The detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.[1][12] Quantification is achieved using Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
The peak area ratios of the analyte (vincristine) to the internal standard (vincristine-d3) are calculated.
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of a series of calibrators.
-
The concentration of vincristine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Mechanism of Action: Signaling Pathway
Vincristine functions as a mitotic inhibitor by disrupting microtubule dynamics. This action is central to its efficacy as a cancer chemotherapy agent. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization.[2][14][15] This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, cancer cells are arrested in the metaphase stage of mitosis, which ultimately triggers apoptosis (programmed cell death).[2][14][15]
References
- 1. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Vincristine-d3 Sulfate | TRC-V314253-10MG | LGC Standards [lgcstandards.com]
- 4. abmole.com [abmole.com]
- 5. mpbio.com [mpbio.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. eurotradesl.com [eurotradesl.com]
- 11. af.bjherbest.com [af.bjherbest.com]
- 12. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CheMondis Marketplace [chemondis.com]
- 15. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to the Purity Assessment of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accuracy and reliability of quantitative analytical methods are paramount in research and drug development. Deuterated internal standards are a cornerstone of sensitive and precise measurements, particularly in mass spectrometry-based assays. However, the assumption of purity for these standards can be a critical pitfall. This guide provides an objective comparison of methodologies for assessing the purity of deuterated internal standards, supported by experimental data, to ensure the integrity of your analytical results.
The Critical Impact of Purity on Quantitative Analysis
An ideal deuterated internal standard should be chemically and isotopically pure, ensuring it behaves identically to the analyte during sample preparation and analysis without contributing to the analyte's signal.[1][2] However, impurities can significantly compromise analytical accuracy.[3]
Key issues arising from impurities include:
-
Inaccurate Quantification: Chemical impurities reduce the effective concentration of the internal standard, leading to miscalculation of the analyte concentration.[1]
-
Overestimation of Analyte: The presence of the unlabeled analyte (d0) as an impurity will artificially inflate the analyte's signal, a problem that is especially pronounced at the lower limit of quantification (LLOQ).[1][3][4]
-
Non-Linear Calibration Curves: Interference between the analyte and impurities in the internal standard can lead to non-linear calibration, biasing the results.[1]
-
Differential Matrix Effects: Although stable isotope-labeled standards are used to mitigate matrix effects, significant impurities can alter ionization efficiency, leading to unreliable data.[1][5]
For reliable and reproducible results, the following purity levels are generally recommended:
It is crucial to always review the Certificate of Analysis (CoA) provided by the supplier, which should specify both the chemical and isotopic purity.[1]
Comparative Analysis of Purity Assessment Techniques
Several analytical techniques are employed to determine the chemical and isotopic purity of deuterated internal standards. The choice of method depends on the nature of the standard, potential impurities, and the required level of accuracy.
| Analytical Technique | Assesses | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity, Chemical Purity | High sensitivity, rapid, requires very low sample consumption, and can be performed without deuterated solvents.[7][8] Can resolve different isotopologues.[1] | May not provide detailed structural information about impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Chemical Purity, Isotopic Purity | Considered a "gold standard" for purity assessment.[9] Provides structural information and can quantify impurities without a reference standard for the impurity itself. Confirms the position of deuterium (B1214612) labels.[10] | Lower sensitivity compared to MS techniques. Requires a higher concentration of the sample. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chemical Purity, Isotopic Purity | Can separate the deuterated standard from its impurities before mass analysis.[1] Widely available in analytical laboratories. | Potential for chromatographic shifts between deuterated and non-deuterated compounds, which can lead to differential matrix effects.[3][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity, Isotopic Purity (for volatile compounds) | High resolution for separating volatile compounds and their isotopic fragments.[11] | Limited to volatile and semi-volatile deuterated compounds.[11] |
Experimental Data: Case Studies of Impurity Impact
The following table summarizes hypothetical and literature-based examples of how impurities in deuterated internal standards can affect analytical results.
| Internal Standard | Impurity Identified | Concentration of Impurity | Observed Impact | Reference |
| Oxycodone-d3 | Oxymorphone (unlabeled) | Low percentage | Interference with the quantification of oxymorphone, especially at a low LLOQ (10 pg/mL), necessitating a change of internal standard. | [12] |
| Ursodiol-d5 | Ursodiol (unlabeled) | >7% | Compromised the linearity of the calibration curve; the high level of the unlabeled analyte could not be compensated for by lowering the internal standard concentration. | [12] |
| Atovaquone-d4 | Atovaquone-d5 to -d8 | Significant presence | Large impact on method validation, requiring recertification of the internal standard due to its isotopic purity being much lower than stated on the CoA. | [12] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity of a deuterated internal standard by measuring the relative abundance of its isotopologues.[1][7]
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[1]
-
Instrumentation and Method:
-
Data Analysis:
Protocol 2: Assessment of Chemical Purity using Quantitative ¹H-NMR (qNMR)
Objective: To determine the chemical purity of a deuterated internal standard by comparing its NMR signal to that of a certified qNMR standard.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the deuterated internal standard and a certified qNMR internal calibrant (IC).[13]
-
Dissolve both in a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay to allow for complete signal relaxation.[1]
-
-
Data Analysis:
Visualizing Experimental Workflows
Workflow for Purity Assessment of a New Batch of Deuterated Internal Standard
Caption: Workflow for the purity verification of a new deuterated internal standard.
Logical Flow for Investigating a Suspected Impure Internal Standard
Caption: Decision tree for troubleshooting analytical issues related to internal standard purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Vincristine-d3-ester Sulfate
Essential guidance for the safe and compliant disposal of Vincristine-d3-ester sulfate (B86663) is critical for protecting laboratory personnel and the environment. As a potent cytotoxic agent used in research and drug development, this compound and its associated waste require meticulous handling from acquisition to final disposal. This document provides a comprehensive operational plan, outlining procedural steps for the safe disposal of Vincristine-d3-ester sulfate, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
This compound, a deuterated analog of the chemotherapy drug Vincristine, is classified as a hazardous drug.[1][2] Improper disposal can lead to environmental contamination and potential exposure to personnel, with risks including genetic defects and harm to fertility or an unborn child.[2][3] Therefore, all waste generated from the handling of this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[4][5]
Waste Classification and Segregation: A Primary Step
The cornerstone of proper disposal is the accurate classification and segregation of waste at the point of generation. Waste contaminated with this compound is broadly categorized into two main streams: trace chemotherapy waste and bulk chemotherapy waste. This distinction is crucial as it dictates the appropriate containerization and disposal route.
| Waste Category | Description | Examples | Disposal Container |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[4][6][7] | Empty vials, empty syringes, used gloves, gowns, bench paper, and other personal protective equipment (PPE) with minimal residual contamination.[1][6] | Yellow sharps containers (for sharps) or yellow chemotherapy waste bags/containers.[1][4][6] |
| Bulk Chemotherapy Waste | Items that contain more than 3% of the original drug by weight, or any amount of the pure compound.[7] This is considered RCRA hazardous waste.[6][7] | Unused or expired this compound, partially filled vials or syringes, solutions containing the compound, and materials used to clean up spills.[7] | Black RCRA hazardous waste containers.[6][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision tree for the proper disposal of this compound waste.
Experimental Protocol: Safe Handling and Preparation of a this compound Stock Solution
This protocol outlines the essential steps for safely preparing a stock solution of this compound in a laboratory setting, incorporating proper waste disposal procedures at each stage.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or other appropriate solvent
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety glasses with side shields, and a respirator (if not working in a certified chemical fume hood or biological safety cabinet)
-
Calibrated analytical balance
-
Chemical fume hood or Class II Biological Safety Cabinet (BSC)
-
Sterile, amber glass vials with screw caps
-
Calibrated pipettes and sterile, filtered pipette tips
-
Plastic-backed absorbent pads
-
Yellow chemotherapy waste container
-
Black RCRA hazardous waste container
-
Spill kit for cytotoxic agents
Procedure:
-
Preparation and Donning PPE: Before handling the compound, don all required PPE. Work must be performed on a plastic-backed absorbent pad within a chemical fume hood or BSC to contain any potential spills.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder on an analytical balance within the fume hood or BSC.
-
Dissolution: Add the appropriate volume of solvent to the vial containing the weighed compound to achieve the desired stock solution concentration.
-
Mixing: Gently vortex or swirl the vial until the compound is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light.[1]
-
Waste Disposal:
-
PPE and Consumables: All disposable items that came into contact with the compound (e.g., gloves, gown, absorbent pads, pipette tips) are considered trace chemotherapy waste. Dispose of these items in the designated yellow chemotherapy waste container.
-
Empty Original Vial: The original vial containing the solid compound is now considered "RCRA empty" and should be disposed of in the yellow chemotherapy waste container.
-
Spills: In the event of a spill, use a cytotoxic spill kit to clean the area. All materials used for cleanup are considered bulk chemotherapy waste and must be placed in the black RCRA hazardous waste container.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the safe handling and preparation of a this compound stock solution, integrating safety and disposal steps.
Caption: Procedural workflow for the safe preparation of this compound stock solution.
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for this compound for complete and detailed instructions. All waste must be handled and disposed of in strict accordance with federal, state, and local regulations.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. bdlaw.com [bdlaw.com]
- 3. cov.com [cov.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Vincristine-d3-ester Sulfate
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Vincristine-d3-ester sulfate (B86663) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of both personnel and the research environment. By adhering to these procedural steps, you can confidently manage this cytotoxic agent, fostering a culture of safety and building trust in your laboratory's operational excellence.
Vincristine-d3-ester sulfate, a deuterated form of the anti-cancer agent Vincristine, is a vinca (B1221190) alkaloid that is fatal if swallowed and harmful if it comes into contact with skin or is inhaled.[1] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[1][2] Therefore, strict adherence to safety protocols is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safely handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum PPE requirements.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-tested nitrile gloves (meeting ASTM D6978-05 standard).[3][4][5] | Double-gloving is required for all handling activities , including preparation, administration, and disposal.[6] Change outer gloves every 30-60 minutes or immediately if contaminated or torn. |
| Gown | Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[6] | Must be worn at all times when handling the compound or contaminated materials. |
| Eye Protection | Safety goggles or a full-face shield.[2][7] | Required whenever there is a risk of splashing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).[8] | A surgical mask should be worn if there is a risk of inhaling powder, such as when opening or dispersing tablets.[1][9] |
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical to minimize exposure risk.
Operational Plan: Step-by-Step Guidance
1. Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Workspace: Ensure the chemical fume hood or BSC is functioning correctly. Cover the work surface with a disposable, absorbent pad.
-
Gather Materials: Assemble all necessary materials, including the drug vial, diluent, syringes, needles, and waste containers, within the ventilated enclosure.
-
Reconstitution: Whenever feasible, use a Closed-System Drug Transfer Device (CSTD) to minimize the generation of aerosols during reconstitution.[6]
2. Handling:
-
Aseptic Technique: Employ aseptic techniques for all manipulations to maintain sterility and prevent contamination.
-
Vial Handling: Carefully handle vials to prevent breakage. The exterior of vials should be decontaminated before use.
-
Avoid Syringe Administration: To prevent accidental intrathecal administration, which is fatal, Vincristine and other vinca alkaloids should be prepared and administered in minibags for intravenous infusion, not in syringes.[10][11][12]
3. Spill Management:
-
Immediate Action: In the event of a spill, immediately alert others and secure the area.
-
Spill Kit: Use a designated chemotherapy spill kit to clean up the spill. This kit should contain all necessary materials, including absorbent pads, cleaning agents, and appropriate waste bags.
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a rinse with clean water.[6]
Disposal Plan: Ensuring Environmental and Personnel Safety
The primary and universally recommended method for the disposal of Vinca alkaloids and all contaminated materials is incineration at a licensed hazardous waste facility .[13] There are no widely established chemical inactivation methods suitable for routine laboratory disposal.
Waste Segregation is Crucial:
-
Trace Chemotherapy Waste: This includes items with less than 3% of the original drug by weight, such as empty vials, syringes, IV bags, tubing, and contaminated PPE.[13] This waste should be disposed of in designated yellow containers labeled "Chemotherapy Waste" or "Cytotoxic Waste".[13]
-
Bulk Chemotherapy Waste: This includes partially full vials or syringes and materials used to clean up spills. This waste should be disposed of in designated black containers.[13]
-
Sharps: All sharps, such as needles and syringes, must be placed in a puncture-resistant sharps container clearly labeled for cytotoxic waste.[8] In some regions, these containers are purple or red.[14][15]
Disposal Procedure:
-
Segregate at Source: Separate waste into the appropriate categories at the point of generation.
-
Containerize Properly: Use designated, leak-proof, and puncture-resistant containers with clear labeling.
-
Secure Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
-
Incineration: All waste contaminated with this compound must be ultimately destroyed by incineration.[13][16]
By implementing these comprehensive safety and handling procedures, your laboratory can effectively manage the risks associated with this compound, ensuring a safe environment for your researchers and the integrity of your scientific endeavors. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as requirements may vary.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. spinadental.com [spinadental.com]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. england.nhs.uk [england.nhs.uk]
- 10. online.ecri.org [online.ecri.org]
- 11. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 12. Administer vinca alkaloids by intravenous infusion only | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 13. benchchem.com [benchchem.com]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. danielshealth.ca [danielshealth.ca]
- 16. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
